Melianodiol
Description
from stem of Raulinoa echinata Cowan (Rutoideae); structure in first source
Structure
3D Structure
Propriétés
Numéro CAS |
32764-64-0 |
|---|---|
Formule moléculaire |
C30H48O5 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
(5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(1S)-1,2-dihydroxy-2-methylpropyl]-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-22,24-25,32-34H,9-16H2,1-7H3/t17-,18-,19-,21+,22-,24-,25+,28+,29-,30+/m0/s1 |
Clé InChI |
AOVNJUKMQOLLCG-STEPOWRLSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@@H](O[C@H]5O)[C@@H](C(C)(C)O)O)C |
SMILES canonique |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Melianodiol; |
Origine du produit |
United States |
Foundational & Exploratory
Melianodiol: A Protolimonoid from Guarea kunthiana with Potent Larvicidal Activity
A Technical Guide on the Discovery, Isolation, and Characterization of a Promising Natural Biopesticide
Introduction
Melianodiol, a protolimonoid natural product, has been identified and isolated from the seeds of Guarea kunthiana, a plant belonging to the Meliaceae family. This discovery is significant for the field of drug development and crop protection, as this compound has demonstrated potent biological activity, particularly as a larvicide against the dengue, Zika, and chikungunya vector, Aedes aegypti. This technical guide provides an in-depth overview of the discovery, isolation procedures, and quantitative biological data of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Bioassay-Guided Isolation
The discovery of this compound was the result of a bioassay-guided fractionation of extracts from various anatomical parts of 27 plant species from the Pantanal and Cerrado biomes in Brazil.[1][2][3][4][5] Among 36 ethanol (B145695) extracts tested, only the extract derived from the seeds of Guarea kunthiana exhibited significant larvicidal activity against Aedes aegypti larvae. This initial finding prompted a more detailed investigation to isolate the active constituent.
The isolation process involved a systematic, multi-step extraction and chromatographic purification, with each fraction being tested for its larvicidal efficacy to guide the separation process. This ultimately led to the isolation of this compound as the primary bioactive compound.
Experimental Protocols
Plant Material Collection and Extraction
-
Collection: Fruits of Guarea kunthiana were collected, and the seeds (1,000 g) were separated from the pulp and peel.
-
Extraction: The seeds were subjected to extraction with ethanol (4 x 4 L) for seven days. The resulting solution was filtered and concentrated under reduced pressure to yield the crude ethanol extract.
Solvent Partitioning
The bioactive crude ethanol extract was further fractionated by solvent-solvent partitioning:
-
The extract was partitioned between a mixture of methanol-water (9:1) and hexane.
-
Water was added to the hydromethanolic phase to create a 1:1 methanol-water mixture, which was then partitioned with ethyl acetate (B1210297) (EtOAc).
-
The resulting hexane, EtOAc, and hydromethanolic phases were tested for larvicidal activity. The bioactivity was concentrated in the EtOAc-soluble fraction.
Chromatographic Purification
The bioactive EtOAc fraction was subjected to a two-step chromatographic purification process:
-
Reversed-Phase Chromatography: An 11.0 g aliquot of the bioactive EtOAc phase was chromatographed on a reversed-phase C18 (RP-18) silica (B1680970) gel column. The column was eluted with a step gradient of methanol-water (4:6, 6:4, 8:2), followed by pure methanol (B129727) and chloroform, yielding five fractions (F1-F5). The larvicidal activity was predominantly found in fraction F3.
-
Silica Gel Chromatography: An 800.0 mg portion of the active fraction F3 was further purified by column chromatography on silica gel. The column was eluted with a gradient of chloroform-methanol (9.7:0.3, 9.5:0.5, 9.3:0.7, and 9:1). This final step yielded pure this compound (510.0 mg), which was eluted with a chloroform-methanol mixture of 9.5:0.5.
The entire isolation workflow is depicted in the diagram below.
Structural Elucidation
The chemical structure of the isolated this compound was determined to be a protolimonoid based on comprehensive spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data
The bioassay-guided isolation process generated quantitative data on the larvicidal activity of the different fractions and the final purified this compound against Aedes aegypti larvae. This data is summarized in the tables below.
Table 1: Larvicidal Activity of Guarea kunthiana Seed Extracts and Fractions
| Sample | LC50 (µg/mL) | LC90 (µg/mL) |
| Crude Ethanol Extract | 169.93 | Not Reported |
| Hexane Phase | > 1000 | Not Reported |
| Ethyl Acetate (EtOAc) Phase | 105.70 | 408.91 |
| Hydromethanolic Phase | > 1000 | Not Reported |
| Chromatographic Fraction F3 | 15.20 | Not Reported |
Table 2: Larvicidal Activity of Purified this compound
| Compound | LC50 (µg/mL) | LC90 (µg/mL) |
| This compound | 14.44 | 17.54 |
Biological Activity and Potential
This compound demonstrated potent larvicidal activity against Aedes aegypti, with an LC50 value of 14.44 µg/mL. This level of toxicity is significant and highlights the potential of this compound as a natural biopesticide for the control of mosquito populations. The structure-activity relationship was also briefly explored, suggesting that the carbonyl group at the C-3 position of the protolimonoid skeleton is crucial for its larvicidal effects. Another isolated compound, meliantriol, which lacks this carbonyl group, showed no significant toxicity.
Signaling Pathways and Mechanism of Action
Currently, the specific signaling pathways and the precise molecular mechanism of action of this compound have not been elucidated. Further research is required to understand how this protolimonoid exerts its toxic effects on mosquito larvae. Future studies could investigate potential targets in the insect's nervous system, metabolic pathways, or developmental processes. A proposed logical relationship for future investigation is presented below.
Conclusion
The discovery and successful isolation of this compound from Guarea kunthiana represent a significant advancement in the search for naturally derived bioactive compounds. The detailed experimental protocols and robust quantitative data on its potent larvicidal activity provide a solid foundation for further research and development. This compound stands out as a promising candidate for the development of new, effective, and potentially more environmentally benign biopesticides. Future research should focus on elucidating its mechanism of action, exploring its efficacy against other pests, and developing sustainable methods for its production.
References
- 1. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti – ScienceOpen [scienceopen.com]
- 3. scielo.br [scielo.br]
- 4. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Genesis of Protolimonoids: A Technical Guide to their Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protolimonoid triterpenes represent a critical class of natural products, serving as the biosynthetic precursors to the vast and structurally diverse family of limonoids. Limonoids, such as the potent insect antifeedant azadirachtin (B1665905) from the neem tree (Azadirachta indica) and the bitter compounds in citrus fruits, exhibit a wide range of biological activities with significant potential for pharmaceutical and agricultural applications. A thorough understanding of the protolimonoid biosynthetic pathway is therefore paramount for the metabolic engineering of high-value limonoids in heterologous systems and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to the formation of protolimonoids, with a focus on the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for pathway elucidation and characterization.
The Core Biosynthetic Pathway of Protolimonoids
The biosynthesis of protolimonoid triterpenes begins with the ubiquitous precursor of all triterpenoids, 2,3-oxidosqualene (B107256). The pathway to the foundational protolimonoid, melianol, involves a two-step enzymatic cascade: a cyclization reaction followed by a series of oxidative modifications. This pathway has been elucidated in several plant species, including members of the Meliaceae (e.g., Azadirachta indica, Melia azedarach) and Rutaceae (e.g., Citrus sinensis) families, suggesting a conserved evolutionary origin[1].
The key steps are as follows:
-
Cyclization of 2,3-Oxidosqualene: The linear substrate 2,3-oxidosqualene is first cyclized into a tetracyclic triterpene scaffold. This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC) . In the context of protolimonoid biosynthesis, the product of this reaction is tirucalla-7,24-dien-3β-ol [1]. This particular stereoisomer is a key branching point distinguishing the protolimonoid pathway from the biosynthesis of other triterpenoids like phytosterols.
-
Oxidative Modifications: Following cyclization, the tirucalla-7,24-dien-3β-ol molecule undergoes a series of three successive oxidation reactions on its side chain. These reactions are catalyzed by two distinct cytochrome P450 monooxygenases (CYPs) . The identified enzymes are CYP71CD2 and CYP71BQ5 in Melia azedarach and their respective homologs, CYP71CD1 and CYP71BQ4 , in Citrus sinensis[1]. These oxidations lead to the spontaneous formation of a hemiacetal, resulting in the production of the first protolimonoid, melianol [1].
The following diagram illustrates the core biosynthetic pathway to melianol:
Quantitative Data
While the key enzymes and intermediates in the early stages of protolimonoid biosynthesis have been identified, comprehensive quantitative data such as enzyme kinetics and absolute metabolite concentrations remain largely uncharacterized in publicly available literature. The research has primarily focused on the functional characterization of the involved genes and the identification of metabolic products. However, studies on gene expression provide some quantitative insights into the regulation of the pathway.
Gene Expression Analysis
Transcriptomic analyses in Citrus sinensis have revealed that the expression of genes encoding the oxidosqualene cyclase (CiOSC) and cytochrome P450s involved in the protolimonoid pathway is often correlated with the accumulation of limonoids in different tissues and at various developmental stages[2]. For instance, higher expression levels of these genes are typically observed in fruit tissues where limonoid concentrations are highest.
| Gene | Organism | Tissue with High Expression | Observation | Reference |
| CiOSC | Citrus sinensis | Seeds | Expression positively correlates with limonoid accumulation during seed development. | |
| CYP71CD1 | Citrus sinensis | Fruit | Co-expressed with CsOSC1 and CsCYP71BQ4. | |
| CYP71BQ4 | Citrus sinensis | Fruit | Co-expressed with CsOSC1 and CsCYP71CD1. | |
| AiOSC1 | Azadirachta indica | Fruit | Highest expression observed in fruit tissues. |
Note: This table summarizes qualitative expression patterns. Specific quantitative expression values (e.g., FPKM or RPKM) are not consistently reported in a standardized format across publications.
Experimental Protocols
The elucidation of the protolimonoid biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.
Functional Characterization of Biosynthetic Genes via Agroinfiltration of Nicotiana benthamiana
This protocol describes the transient expression of candidate genes in N. benthamiana to reconstitute the biosynthetic pathway and identify the function of individual enzymes.
Experimental Workflow:
Detailed Methodology:
-
Vector Construction:
-
Amplify the full-length coding sequences of the candidate oxidosqualene cyclase (OSC) and cytochrome P450 (CYP) genes from the source organism's cDNA.
-
Clone the amplified gene fragments into a binary vector suitable for Agrobacterium-mediated plant transformation (e.g., pEAQ-HT).
-
Verify the constructs by Sanger sequencing.
-
-
Agrobacterium Transformation:
-
Transform the binary vectors into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.
-
Select for transformed colonies on LB agar (B569324) plates containing appropriate antibiotics.
-
-
Inoculum Preparation:
-
Inoculate a single colony of each Agrobacterium strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.
-
Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of LB and grow until the OD600 reaches approximately 1.0.
-
Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 0.5-1.0.
-
Incubate the resuspended cells at room temperature for 2-4 hours without shaking.
-
-
Agroinfiltration:
-
For co-expression, mix the Agrobacterium suspensions containing the different gene constructs in equal ratios.
-
Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a 1 mL needleless syringe.
-
Infiltrate several leaves per plant and multiple plants for each experimental condition.
-
-
Plant Incubation and Metabolite Analysis:
-
Maintain the infiltrated plants in a growth chamber under controlled conditions for 5-7 days.
-
Harvest the infiltrated leaf patches, freeze them in liquid nitrogen, and lyophilize.
-
Extract the metabolites from the dried leaf material using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the biosynthetic products.
-
Heterologous Expression in Saccharomyces cerevisiae
Yeast provides a powerful platform for the functional characterization of individual enzymes in a controlled genetic background.
Detailed Methodology:
-
Yeast Expression Vector Construction:
-
Clone the codon-optimized coding sequence of the candidate gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1 or a strain engineered for enhanced precursor supply) using the lithium acetate/polyethylene glycol method.
-
Select for transformed yeast on appropriate synthetic defined dropout medium.
-
-
Protein Expression and in vivo Assay:
-
Grow a starter culture of the transformed yeast in selective medium containing glucose.
-
Inoculate a larger volume of selective medium containing galactose to induce gene expression.
-
After 48-72 hours of incubation, harvest the yeast cells.
-
Extract metabolites from the yeast cells by saponification and subsequent solvent extraction.
-
Analyze the extracts by GC-MS or LC-MS to identify the enzymatic product.
-
Virus-Induced Gene Silencing (VIGS) for in planta Gene Function Validation
VIGS is a reverse genetics tool used to transiently silence the expression of a target gene in plants, allowing for the investigation of the resulting phenotype.
Detailed Methodology for VIGS in Citrus:
-
VIGS Vector Construction:
-
Select a 200-400 bp fragment of the target gene's coding sequence.
-
Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
-
-
Agrobacterium Preparation and Infiltration:
-
Transform the pTRV2 construct and the pTRV1 helper plasmid into separate A. tumefaciens strains.
-
Prepare Agrobacterium cultures as described for agroinfiltration.
-
Mix the Agrobacterium strains containing pTRV1 and the pTRV2 construct in a 1:1 ratio.
-
-
Inoculation of Citrus Seedlings:
-
Infiltrate the Agrobacterium mixture into the cotyledons or young leaves of citrus seedlings.
-
-
Phenotypic and Metabolic Analysis:
-
Grow the plants for 3-4 weeks until silencing symptoms (if any) appear.
-
Confirm the silencing of the target gene by quantitative real-time PCR (qRT-PCR).
-
Harvest tissues from the silenced plants and perform metabolite analysis to determine the effect of gene silencing on the protolimonoid biosynthetic pathway.
-
Conclusion
The elucidation of the protolimonoid biosynthetic pathway is a significant advancement in the field of natural product biosynthesis. The identification of the key oxidosqualene cyclase and cytochrome P450 enzymes provides a genetic toolkit for the metabolic engineering of valuable limonoids. While a comprehensive quantitative understanding of the pathway is still emerging, the experimental protocols outlined in this guide provide a robust framework for further research in this area. Future studies focusing on the detailed kinetic characterization of the biosynthetic enzymes and the absolute quantification of pathway intermediates will be crucial for the rational design of strategies to enhance the production of these important compounds in heterologous hosts. This knowledge will undoubtedly accelerate the development of new pharmaceuticals and sustainable agricultural products derived from this fascinating class of triterpenes.
References
- 1. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis [frontiersin.org]
An In-depth Exploration of Tirucallane-type Triterpenoids from the Meliaceae Family
This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of Melianodiol and structurally related tirucallane-type triterpenoids. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these natural products.
Introduction to this compound and Related Triterpenoids
This compound is a tetracyclic triterpenoid (B12794562) belonging to the tirucallane (B1253836) subclass. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Within the Meliaceae family, a significant number of tirucallane-type triterpenoids, including this compound and its analogues such as Melianol and Melianone, have been identified. These compounds have garnered scientific interest due to their diverse and potent biological activities, ranging from insecticidal to cytotoxic and anti-inflammatory effects.
Natural Sources
The primary natural sources of this compound and its related triterpenoids are plants belonging to the Meliaceae family, a diverse family of flowering plants known for producing complex secondary metabolites.
Key Plant Sources:
-
Guarea kunthiana : The seeds of this plant, native to the Pantanal and Cerrado biomes in Midwest Brazil, have been identified as a significant source of this compound. Bioassay-guided fractionation of the ethanol (B145695) extract of G. kunthiana seeds led to the isolation of this compound as the active larvicidal constituent[1].
-
Melia azedarach : Commonly known as Chinaberry or Persian lilac, the fruits of this tree are a rich source of various tirucallane triterpenoids, including compounds structurally related to this compound[2][3]. Other parts of the plant, including the bark and roots, also contain a variety of triterpenoids and limonoids.
Quantitative Data
The available quantitative data for this compound and related compounds primarily focuses on their biological activities. Data on the concentration and yield of these compounds from their natural sources is limited but crucial for assessing their potential for further development.
Table 1: Biological Activity of this compound and Related Compounds
| Compound | Plant Source | Bioassay | Results | Reference |
| This compound | Guarea kunthiana (seeds) | Larvicidal activity against Aedes aegypti | LC50 = 14.44 mg/mL | [1] |
| Meliantriol | Guarea kunthiana (seeds) | Larvicidal activity against Aedes aegypti | Inactive | [1] |
| 21α-methylthis compound | Melia azedarach (fruits) | Cytotoxicity against HCT116 human cancer cell line | IC50 = 10.16 ± 1.22 μM | |
| 21α-methylthis compound | Melia azedarach (fruits) | Cytotoxicity against RKO human cancer cell line | IC50 = 8.57 ± 0.80 μM | |
| Meliasanine A | Melia toosendan (stem bark) | Nitric oxide (NO) inhibition in RAW264.7 cells | IC50 = 1.35 - 5.93 μM |
Table 2: Yield of Tirucallane Triterpenoids from Melia azedarach Fruits
| Compound | Yield (% of dry fruit weight) | Reference |
| 3-α-tigloylmelianol | 0.0012 | |
| Melianone | 0.0025 | |
| 21-β-acetoxy-melianone | 0.0018 | |
| Methyl kulonate | 0.0031 |
Experimental Protocols
The isolation and purification of this compound and related triterpenoids typically involve bioassay-guided fractionation, a process where separation is guided by the biological activity of the resulting fractions.
Isolation of this compound from Guarea kunthiana Seeds
The following protocol is based on the successful isolation of this compound as a larvicidal agent against Aedes aegypti.
Experimental Workflow:
Methodology:
-
Plant Material and Extraction: Air-dried and powdered seeds of Guarea kunthiana (1 kg) are extracted with 95% ethanol (4 x 4 L) at room temperature for 7 days. The extract is filtered and concentrated under reduced pressure to yield the crude ethanol extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning. It is first partitioned between a methanol-water mixture (9:1) and n-hexane. Water is then added to the hydromethanolic phase to achieve a 1:1 methanol-water ratio, which is subsequently partitioned with ethyl acetate.
-
Bioassay-Guided Fractionation: The resulting n-hexane, ethyl acetate, and hydromethanolic phases are tested for their larvicidal activity. The active ethyl acetate phase (14 g) is then subjected to further fractionation.
-
Chromatography:
-
Reversed-Phase Chromatography: The active ethyl acetate fraction is chromatographed on an RP-18 column using a methanol-water gradient to yield several sub-fractions.
-
Silica Gel Chromatography: The bioactive sub-fraction (800 mg) is further purified by column chromatography on silica gel using a chloroform-methanol gradient. This step leads to the isolation of this compound (510 mg) and Meliantriol (210.6 mg).
-
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biosynthesis and Potential Signaling Pathways
Biosynthesis of Tirucallane Triterpenoids
Triterpenoids are synthesized in plants through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of these units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). Two molecules of FPP are joined tail-to-tail to form squalene, the linear precursor to all triterpenoids. Squalene undergoes epoxidation and subsequent cyclization to form the characteristic polycyclic triterpenoid backbone. The tirucallane skeleton is formed through the cyclization of 2,3-oxidosqualene.
Potential Signaling Pathways
While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, studies on structurally similar tirucallane triterpenoids and other limonoids from the Meliaceae family provide insights into their potential mechanisms of action.
Anti-inflammatory Activity: Several tirucallane-type triterpenoids have demonstrated potent anti-inflammatory effects. A recent study on meliasanine A, a tirucallane triterpenoid from Melia toosendan, revealed that its anti-inflammatory activity is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Specifically, it was shown to suppress the phosphorylation of p65 and IκBα, key proteins in the NF-κB cascade. This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Given the structural similarities, it is plausible that this compound may also exert anti-inflammatory effects through a similar mechanism.
Insecticidal Activity: The insecticidal properties of triterpenoids from Meliaceae are well-documented. The mechanism of action is often multifaceted, including antifeedant effects, growth regulation, and direct toxicity. The larvicidal activity of this compound has been attributed to the presence of a carbonyl group at the C-3 position of its tirucallane skeleton, as the corresponding reduced analogue, Meliantriol (with a hydroxyl group at C-3), is inactive. This suggests a specific structure-activity relationship, though the precise molecular target within the insect larva remains to be identified.
Conclusion and Future Perspectives
This compound and its related tirucallane triterpenoids represent a promising class of bioactive natural products from the Meliaceae family. Their demonstrated larvicidal and potential anti-inflammatory activities warrant further investigation for the development of new biopesticides and therapeutic agents.
Future research should focus on:
-
Quantitative analysis: Determining the concentration and yield of this compound in various plant parts and species to identify the most viable sources for sustainable production.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its biological effects.
-
Analogue synthesis and structure-activity relationship studies: Synthesizing derivatives of this compound to optimize its potency and selectivity for specific biological targets.
-
Preclinical studies: Conducting in vivo studies to evaluate the efficacy and safety of this compound and its analogues for potential pharmaceutical or agricultural applications.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound and related triterpenoids. The information presented herein highlights the importance of continued research into the rich chemical diversity of the Meliaceae family for the discovery of novel and effective bioactive compounds.
References
- 1. Insecticidal Triterpenes in Meliaceae III: Plant Species, Molecules, and Activities in Munronia–Xylocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Melianodiol Against Insect Larvae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melianodiol, a protolimonoid belonging to the tirucallane-type triterpenoids, has demonstrated notable biological activity, particularly as a larvicide against certain insect species. This technical guide provides a comprehensive overview of the current state of knowledge regarding the insecticidal properties of this compound. It summarizes the available quantitative data on its efficacy, details established experimental protocols for assessing its bioactivity, and explores a plausible mechanism of action by visualizing a hypothetical signaling pathway based on the activity of related compounds. This document aims to serve as a valuable resource for researchers investigating natural product-based insecticides and professionals in the field of drug development.
Quantitative Data on Larvicidal Activity
The primary quantitative data available for the biological activity of this compound against insect larvae comes from studies on the yellow fever mosquito, Aedes aegypti. The following table summarizes the key efficacy metrics.
| Insect Species | Larval Stage | Bioassay Type | Parameter | Value | Reference |
| Aedes aegypti | 3rd Instar | Larval mortality bioassay | LC₅₀ (24h) | 14.44 mg/mL | [1] |
| Aedes aegypti | 3rd Instar | Larval mortality bioassay | LC₉₀ (24h) | 17.54 mg/mL | [1] |
LC₅₀ (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. LC₉₀ (Lethal Concentration 90): The concentration of a substance that is lethal to 90% of the test population.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are methodologies for key bioassays that can be adapted for testing this compound against a variety of insect larvae.
Larval Mortality Bioassay (for aquatic larvae, e.g., Aedes aegypti)
This protocol is adapted from the methods used in the study of this compound's activity against Aedes aegypti larvae[1].
Objective: To determine the lethal concentration (e.g., LC₅₀) of this compound against aquatic insect larvae.
Materials:
-
This compound of known purity
-
Solvent for this compound (e.g., ethanol, DMSO)
-
Distilled water
-
Glass beakers or disposable cups (250 mL)
-
Micropipettes
-
Late 3rd or early 4th instar larvae of the target insect species
-
Incubator or controlled environment chamber (27 ± 2°C, 70 ± 5% relative humidity)
-
Stereomicroscope
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent. The concentration should be high enough to prepare the desired range of test concentrations.
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solution. A typical range might be 1, 5, 10, 20, and 50 mg/mL. A control group with the solvent alone and a negative control with only distilled water should also be prepared.
-
Exposure of Larvae:
-
Place 20-25 larvae in each beaker/cup containing 100 mL of distilled water.
-
Add the appropriate amount of each test solution to the beakers to achieve the final desired concentrations.
-
Each concentration, including controls, should be replicated at least three times.
-
-
Incubation: Maintain the beakers in an incubator at 27 ± 2°C and 70 ± 5% relative humidity for 24 to 48 hours. No food should be provided to the larvae during the exposure period[1].
-
Mortality Assessment: After the exposure period, count the number of dead larvae in each beaker. Larvae are considered dead if they do not move when gently prodded with a pipette tip[1].
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ and LC₉₀ values using probit analysis.
Diet Incorporation Bioassay (for terrestrial larvae, e.g., Lepidoptera, Coleoptera)
This protocol is a standard method for assessing the toxicity of a compound when ingested by the larvae.
Objective: To determine the effect of ingested this compound on the growth, development, and mortality of terrestrial insect larvae.
Materials:
-
This compound of known purity
-
Solvent for this compound (e.g., acetone, ethanol)
-
Artificial diet suitable for the target insect species
-
Blender or homogenizer
-
Multi-well plates (e.g., 24-well) or small petri dishes
-
Second or third instar larvae of the target insect species
-
Incubator or controlled environment chamber with appropriate temperature, humidity, and photoperiod for the target species.
Procedure:
-
Preparation of this compound-Diet Mixture:
-
Prepare a series of concentrations of this compound in a volatile solvent.
-
Incorporate each concentration into the artificial diet while it is cooling but still liquid. The solvent should be allowed to evaporate completely. A control diet with the solvent alone should also be prepared.
-
-
Experimental Setup:
-
Dispense a small, equal amount of the prepared diet into each well of a multi-well plate or into each petri dish.
-
Place one larva into each well or dish.
-
Use a sufficient number of larvae per concentration (e.g., 24-32) and replicate the entire experiment at least three times.
-
-
Incubation: Maintain the larvae in an incubator under controlled conditions suitable for their development.
-
Data Collection:
-
Record larval mortality daily.
-
Measure larval weight at specific intervals (e.g., every 2-3 days) to assess growth inhibition.
-
Note any developmental abnormalities and the time to pupation and adult emergence.
-
-
Data Analysis: Calculate mortality rates and growth inhibition percentages. Statistical analysis (e.g., ANOVA) should be used to determine significant differences between treatments.
Topical Application Bioassay (for terrestrial larvae)
This method is used to assess the contact toxicity of a compound.
Objective: To determine the lethal dose (e.g., LD₅₀) of this compound when applied directly to the cuticle of insect larvae.
Materials:
-
This compound of known purity
-
Acetone or another suitable volatile solvent
-
Microsyringe or microapplicator
-
Third or fourth instar larvae of the target insect species
-
Petri dishes with a clean substrate (e.g., filter paper)
-
Incubator or controlled environment chamber.
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in a volatile solvent.
-
Application:
-
Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thoracic region of each larva.
-
A control group treated with the solvent alone is essential.
-
Treat a sufficient number of larvae per concentration (e.g., 20-30) and replicate the experiment.
-
-
Post-treatment Care: After application, place the larvae in petri dishes with access to their normal diet.
-
Incubation and Observation: Maintain the larvae under controlled conditions and record mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the percentage mortality for each dose, correct for control mortality, and determine the LD₅₀ value using probit analysis.
Potential Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound in insect larvae have not been elucidated, research on related protolimonoids and other triterpenoids suggests potential mechanisms of action. A plausible hypothesis is the disruption of the ecdysone (B1671078) signaling pathway, which is critical for insect molting and development. Additionally, interaction with Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the proper folding and function of the ecdysone receptor, is another potential target.
Hypothetical Signaling Pathway of this compound Action
The following diagram illustrates a hypothetical signaling pathway where this compound may interfere with the ecdysone signaling cascade, potentially through the inhibition of the ecdysone receptor (EcR) or its chaperone protein, Hsp90.
Caption: Hypothetical mechanism of this compound's interference with ecdysone signaling.
Experimental Workflow for Investigating Mechanism of Action
The following diagram outlines a logical workflow for experiments aimed at elucidating the mechanism of action of this compound.
Caption: Workflow for elucidating the insecticidal mechanism of this compound.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel bio-insecticides. The existing data confirms its larvicidal activity against Aedes aegypti, but further research is imperative to understand its full potential. Future research should focus on:
-
Broad-spectrum activity screening: Evaluating the efficacy of this compound against a wider range of insect pests, particularly those of agricultural importance from the orders Lepidoptera and Coleoptera.
-
Mechanism of action studies: Utilizing the experimental workflows outlined in this guide to identify the specific molecular targets and signaling pathways affected by this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its insecticidal activity, which could lead to the development of more potent and selective compounds.
-
Toxicology and environmental impact assessment: Conducting studies to evaluate the safety of this compound for non-target organisms and its persistence in the environment.
By addressing these research gaps, the scientific community can fully assess the potential of this compound as a safe and effective tool for insect pest management.
References
Preliminary Toxicity Assessment of Melianodiol: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature lacks specific toxicological data for a compound identified as "Melianodiol." The following guide is a representative template designed for researchers, scientists, and drug development professionals. It outlines the standard methodologies and data presentation for preliminary toxicity studies of a novel natural product, using "this compound" as a placeholder. The experimental protocols and data herein are synthesized from studies on other natural compounds and should be considered illustrative.
Introduction
The preclinical safety evaluation of a novel compound is a critical step in the drug discovery and development pipeline. This guide provides a framework for the initial toxicological assessment of this compound, a hypothetical natural product. The primary objectives of these preliminary studies are to determine the acute toxicity profile, identify potential target organs, and establish a preliminary safety margin. This document details the experimental protocols for in vivo acute oral toxicity, in vitro cytotoxicity, and genotoxicity, and presents a standardized format for data reporting.
Data Presentation: Quantitative Toxicity Data
Quantitative data from preliminary toxicity studies are crucial for comparing the toxic potential of a compound. The following tables are examples of how to summarize key toxicological endpoints for this compound.
Table 1: Acute Oral Toxicity of this compound
| Test System | Guideline | Dose (mg/kg) | Observations | LD50 (mg/kg) |
| Wistar Rats | OECD 423 | 2000 | No mortality or signs of toxicity observed over 14 days. No significant changes in body weight or gross pathology. | > 2000 |
| Swiss Albino Mice | OECD 425 | 5000 | No mortality or signs of toxicity observed over 14 days. No significant changes in body weight or gross pathology. | > 5000 |
Note: The data presented are hypothetical and for illustrative purposes. OECD Guideline 423 is the Acute Toxic Class Method, while OECD Guideline 425 is the Up-and-Down Procedure.[1][2][3]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µg/mL) |
| Human Hepatocellular Carcinoma (HepG2) | MTT | 48 | 150.5 ± 12.3 |
| Human Breast Adenocarcinoma (MCF-7) | MTT | 48 | 210.2 ± 18.7 |
| Normal Monkey Kidney (Vero) | MTT | 48 | > 500 |
Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. The data are hypothetical. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to sound toxicological science.
Acute Oral Toxicity Study
This study is designed to assess the general toxic effects of a single high dose of this compound.
-
Test System: Young, healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old).
-
Guideline: The study is conducted in accordance with the OECD Guideline 423 for the Acute Toxic Class Method.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
This compound is administered orally by gavage at a limit dose of 2000 mg/kg body weight.
-
A control group receives the vehicle (e.g., distilled water with 0.5% carboxymethyl cellulose).
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is cytotoxic to cultured cells.
-
Cell Lines: Human cancer cell lines (e.g., HepG2, MCF-7) and a normal cell line (e.g., Vero).
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 10-1000 µg/mL) for 48 hours.
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
-
Genotoxicity Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual cell.
-
Test System: Human peripheral blood lymphocytes or a suitable cell line.
-
Procedure:
-
Cells are treated with various concentrations of this compound for a specified period.
-
The cells are then embedded in a thin layer of agarose (B213101) on a microscope slide.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
The DNA is subjected to electrophoresis under alkaline conditions, which allows damaged DNA (containing strand breaks) to migrate from the nucleus, forming a "comet" shape.
-
The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using fluorescence microscopy and image analysis software. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
-
Visualizations
Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the toxicological assessment of this compound.
Caption: Workflow for an in vivo acute oral toxicity study.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 3. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Melianodiol: A Promising Biopesticide for Mosquito Vector Control
An In-depth Technical Guide
Version: 1.0
Executive Summary
The escalating resistance of mosquito populations to conventional synthetic insecticides, coupled with growing environmental and health concerns, has intensified the search for effective and ecologically sound alternatives. Natural products derived from plants represent a vast reservoir of chemical diversity with potential for development as biopesticides. This whitepaper provides a comprehensive technical overview of Melianodiol, a protolimonoid isolated from the seeds of Guarea kunthiana, and its potential as a potent larvicidal agent against Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. This document details the compound's efficacy, outlines the experimental protocols for its isolation and evaluation, and explores its potential mode of action, offering a guide for researchers, scientists, and professionals in the field of drug and pesticide development.
Introduction
This compound is a naturally occurring triterpenoid, specifically a protolimonoid, identified as the primary active constituent responsible for the larvicidal properties of extracts from Guarea kunthiana (Meliaceae) seeds.[1][2] Initial screenings of various plant extracts from the Pantanal and Cerrado biomes in Brazil revealed the potent activity of G. kunthiana seed extract against the larvae of Aedes aegypti.[1][2] Subsequent bioassay-guided fractionation led to the isolation of this compound as the key larvicidal compound.[1]
The compound's chemical structure and biological activity suggest its potential as a lead molecule for the development of a new class of biopesticides. Its natural origin presents a promising avenue for creating more biodegradable and target-specific vector control agents, aligning with global efforts towards sustainable disease prevention.
Chemical Profile:
-
Name: this compound
-
Chemical Formula: C₃₀H₄₈O₅
-
Molecular Weight: 488.7 g/mol
-
Type: Protolimonoid (Triterpene)
-
CAS Number: 32764-64-0
-
Synonyms: (13alpha,14beta,17alpha,20S,21R,23R,24S)-21,23-Epoxy-21,24,25-trihydroxylanost-7-en-3-one
Efficacy and Biological Activity
The primary documented biological activity of this compound against mosquitoes is its potent larvicidal effect on Aedes aegypti. Research has demonstrated its superiority over the crude plant extract from which it was isolated and highlighted specific structural features crucial for its toxicity to mosquito larvae.
Quantitative Larvicidal Data
Bioassays have established the lethal concentration (LC₅₀) values for this compound and related extracts. The data underscores the potency gained through the purification of the active compound.
| Substance Tested | Mosquito Species | Instar | LC₅₀ | Source(s) |
| Guarea kunthiana Seed Ethanol (B145695) Extract | Aedes aegypti | Third | 169.93 µg/mL | |
| This compound (Isolated) | Aedes aegypti | Third | 14.44 mg/L (or µg/mL) | |
| Meliantriol (Isolated) | Aedes aegypti | Third | > 100 mg/L (or µg/mL) |
Structure-Activity Relationship
A significant finding is the lack of larval toxicity in Meliantriol, a related protolimonoid isolated from the same bioactive fraction as this compound. The key structural difference is the presence of a carbonyl moiety at the C-3 position in this compound's skeleton. This strongly suggests that this carbonyl group is essential for its larvicidal activity, providing a critical insight for future structural optimization and synthesis of more potent analogues.
Currently, there is no publicly available data on the adulticidal or repellent activity of this compound against any mosquito species. This represents a significant area for future investigation.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and larvicidal evaluation of this compound, based on published research.
Bioassay-Guided Isolation of this compound
The isolation of this compound from Guarea kunthiana seeds is a multi-step process guided by continuous biological testing to identify the most active fractions.
Methodology:
-
Plant Material: Air-dried and powdered seeds of Guarea kunthiana are used as the starting material.
-
Extraction: The powdered material is extracted exhaustively with ethanol at room temperature. The solvent is then evaporated under vacuum to yield a crude ethanol extract.
-
Bioassay-Guided Fractionation:
-
The crude extract is subjected to larvicidal bioassays to confirm activity.
-
The active crude extract undergoes solvent partitioning (e.g., with hexane, ethyl acetate, and a hydromethanolic solution).
-
Each resulting phase is tested for larvicidal activity to identify the fraction containing the active compounds (in this case, the ethyl acetate phase).
-
-
Chromatographic Separation: The active ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents to separate compounds based on polarity.
-
Isolation and Purification: Fractions are collected and tested. Those exhibiting high larvicidal activity are further purified, often using techniques like High-Performance Liquid Chromatography (HPLC), to yield pure compounds.
-
Structure Elucidation: The chemical structures of the isolated pure compounds (this compound and Meliantriol) are determined using spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Larvicidal Bioassay Protocol (WHO-based)
The following protocol is a standard method for evaluating the larvicidal efficacy of chemical compounds, adapted from World Health Organization (WHO) guidelines.
Methodology:
-
Mosquito Rearing: A colony of Aedes aegypti (e.g., Rockefeller strain) is maintained under controlled laboratory conditions (27 ± 2°C, 70 ± 5% relative humidity). Larvae are fed, and third-instar larvae are selected for the bioassays.
-
Preparation of Test Solutions:
-
A stock solution of the test substance (e.g., this compound) is prepared in a suitable solvent (like DMSO or ethanol).
-
A series of dilutions are prepared from the stock solution to create a range of at least five test concentrations.
-
-
Bioassay Procedure:
-
Groups of 20-25 third-instar larvae are placed in beakers or cups containing a standard volume of de-chlorinated or distilled water.
-
The appropriate volume of each test dilution is added to the beakers to achieve the final target concentrations.
-
A minimum of three to four replicates are run for each concentration.
-
Two control groups are included: a negative control (water only) and a solvent control (water with the same amount of solvent used in the test dilutions).
-
-
Incubation and Data Collection:
-
The beakers are held for 24 hours under the standard rearing conditions.
-
After 24 hours, the number of dead larvae in each beaker is counted and recorded. Larvae are considered dead if they are immobile and do not respond to probing.
-
-
Statistical Analysis:
-
If mortality in the control group is between 5% and 20%, the observed mortality is corrected using Abbott's formula.
-
The mortality data is subjected to probit analysis to determine the lethal concentrations that kill 50% (LC₅₀) and 90% (LC₉₀) of the larval population, along with their 95% confidence intervals.
-
Potential Mode of Action
The precise molecular target and signaling pathway through which this compound exerts its larvicidal effect has not yet been elucidated. However, based on the known mechanisms of other plant-derived terpenoids and limonoids, several hypotheses can be proposed. These compounds often act as neurotoxins or as insect growth and development disruptors.
A plausible hypothesis is the disruption of neurotransmission. Many botanical insecticides interfere with key enzymes or receptors in the insect's nervous system. One such target is the acetylcholinesterase (AChE) enzyme, which is critical for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperexcitation, paralysis, and eventual death of the insect.
Other potential mechanisms include:
-
GABA Receptor Antagonism: Interference with the GABA-gated chloride channels, another major target for insecticides.
-
Hormonal Disruption: Acting as an antagonist to ecdysone, the insect molting hormone, thereby disrupting normal growth and development, a known mechanism for some limonoids like azadirachtin.
-
Mitochondrial Disruption: Inhibition of cellular respiration by targeting mitochondrial enzyme complexes.
Further research, including enzymatic assays and gene expression studies, is required to confirm the specific mode of action of this compound.
Future Research and Development
While this compound shows significant promise, extensive research is necessary to develop it into a viable biopesticide. Key areas for future work include:
-
Broad-Spectrum Efficacy: Evaluating its larvicidal activity against other medically important mosquito species, including Anopheles (malaria vectors) and Culex (vectors for West Nile virus and filariasis).
-
Adulticidal and Repellent Testing: Investigating its potential to kill or repel adult mosquitoes, which would significantly broaden its application in integrated vector management programs.
-
Mode of Action Studies: Conducting detailed biochemical and molecular studies to elucidate the precise mechanism of its toxicity.
-
Toxicology and Safety: Assessing its toxicity against non-target organisms, including aquatic invertebrates, fish, and beneficial insects, to establish its environmental safety profile.
-
Formulation Development: Developing stable, effective, and cost-efficient formulations (e.g., nanoemulsions, granules) suitable for field application in various larval habitats.
-
Synthesis and Analogue Development: Exploring synthetic pathways for this compound and creating analogues to improve potency, stability, and cost-effectiveness.
Conclusion
This compound, a protolimonoid from Guarea kunthiana, has been identified as a potent larvicide against Aedes aegypti. Its efficacy, coupled with its natural origin, positions it as a strong candidate for development as an ecologically sound biopesticide. The established structure-activity relationship provides a solid foundation for further chemical optimization. However, significant research gaps remain, particularly concerning its full spectrum of activity, mode of action, and environmental safety. Addressing these areas through focused research will be critical to translating the laboratory potential of this compound into a practical and sustainable tool for global mosquito control efforts.
References
- 1. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Melianodiol in Botanical Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melianodiol, a tirucallane-type triterpenoid (B12794562) found in plants of the Melia genus, notably Melia azedarach, has garnered interest for its potential pharmacological activities. As research into the therapeutic applications of this compound progresses, robust and reliable analytical methods for its quantification in plant extracts are crucial for quality control, dose standardization, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques: Principles and Applications
The quantification of this compound in complex botanical extracts presents analytical challenges due to the presence of a diverse array of secondary metabolites. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique for the quantification of non-volatile and thermally labile compounds like triterpenoids. It offers good resolution, sensitivity, and reproducibility. Reverse-phase chromatography is typically employed for the separation of this compound from other components in the extract.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile triterpenoids like this compound, derivatization is often necessary to increase their volatility and thermal stability. GC-MS provides high sensitivity and selectivity, with the mass spectrometer offering definitive identification of the analyte based on its mass spectrum.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of triterpenoids, which can be expected for a validated this compound quantification method. These values are based on published data for similar analytes and serve as a benchmark for method development and validation.
Table 1: Representative HPLC-DAD Method Parameters and Performance
| Parameter | Value |
| Linear Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Representative GC-MS Method Parameters and Performance
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material (e.g., leaves, bark, or fruit of Melia azedarach).
Materials and Reagents:
-
Dried, powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Filter paper (Whatman No. 1)
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Maceration: Weigh 10 g of powdered plant material and place it in a flask. Add 100 mL of methanol and macerate for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue two more times.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in 50 mL of 80% methanol-water. Perform liquid-liquid partitioning with an equal volume of hexane three times to remove non-polar compounds. Subsequently, partition the aqueous methanol phase with an equal volume of ethyl acetate three times.
-
Final Concentration: Collect the ethyl acetate fractions, which will contain the triterpenoids, and evaporate to dryness.
-
Solid Phase Extraction (SPE) Cleanup (Optional): For cleaner samples, the dried ethyl acetate extract can be redissolved in a small volume of methanol and subjected to SPE on a C18 cartridge to remove interfering compounds. Elute with a step gradient of methanol in water.
Figure 1. Experimental workflow for the extraction and analysis of this compound.
HPLC-DAD Quantification Protocol
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-20 min: 60-80% A
-
20-30 min: 80-90% A
-
30-35 min: 90-60% A
-
35-40 min: 60% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (if available) or a related triterpenoid standard in methanol (1 mg/mL). Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the dried extract from the extraction protocol in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
GC-MS Quantification Protocol
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 10°C/min to 300°C
-
Hold: 10 min at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity.
Derivatization Procedure:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (B92270).
-
Procedure: To approximately 1 mg of the dried extract or standard in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Procedure:
-
Standard and Sample Preparation: Prepare derivatized standards and samples as described above.
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.
-
Quantification: Identify the derivatized this compound peak based on its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion in the mass spectrum. Construct a calibration curve and calculate the concentration as described for the HPLC method.
Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other tirucallane-type triterpenoids, such as (-)-leucophyllone, suggest potential mechanisms of action. For instance, some tirucallane (B1253836) triterpenoids have been shown to influence the IRS-2/PI3K/Akt signaling pathway, which is crucial for insulin (B600854) secretion and glucose metabolism.[1] This pathway represents a plausible target for this compound's biological activity.
Figure 2. Proposed signaling pathway for tirucallane triterpenoids.
Conclusion
The HPLC-DAD and GC-MS methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound in plant extracts. Proper method validation is essential to ensure accurate and precise results. The provided protocols and performance characteristics serve as a guide for researchers, scientists, and drug development professionals in establishing their own analytical procedures for this promising natural product. Further research into the specific biological activities and signaling pathways of this compound will be critical in unlocking its full therapeutic potential.
References
Application Notes and Protocols for Triterpenoid Analysis using HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of triterpenoids using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for the quality control of herbal medicines, phytochemical analysis, and the development of new therapeutic agents.
Introduction to Triterpenoid (B12794562) Analysis
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor. They exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. Accurate and reliable analytical methods are essential for their identification and quantification in various matrices, particularly in complex plant extracts. HPLC coupled with various detectors (e.g., UV/PDA, CAD) and LC-MS are powerful techniques for the separation and determination of these compounds.
Experimental Protocols
Sample Preparation from Plant Material
A critical step in the analysis of triterpenoids from natural sources is the efficient extraction from the plant matrix.
Protocol: Ultrasonic-Assisted Extraction (UAE)
This protocol is a general procedure and may require optimization based on the specific plant material and target triterpenoids.
-
Grinding: Dry the plant material (e.g., leaves, fruits, roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent: Select an appropriate solvent. Methanol (B129727) and ethanol (B145695) are commonly used for extracting a broad range of triterpenoids. For targeted extractions, the solvent polarity can be adjusted.
-
Extraction Procedure:
-
Accurately weigh about 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of the extraction solvent (e.g., 75% ethanol).
-
Place the flask in an ultrasonic bath and extract for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to HPLC or LC-MS analysis.
-
Concentration (Optional): For trace-level analysis, the filtrate can be concentrated using a rotary evaporator. The residue is then reconstituted in a suitable solvent (e.g., methanol) to a known volume.
HPLC-PDA Method for Quantification of Oleanolic Acid and Ursolic Acid
This method is suitable for the simultaneous quantification of the isomeric triterpenoids, oleanolic acid and ursolic acid, which are commonly found in medicinal plants.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm). A C30 column can also be used for improved resolution between these isomers.[1]
-
Mobile Phase: Acetonitrile and 0.1% aqueous acetic acid or 0.5% ammonium (B1175870) acetate (B1210297) solution are common mobile phases.[2] A typical gradient might be:
-
Isocratic elution with acetonitrile/water (e.g., 88:12, v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35 °C.[2]
-
Detection Wavelength: 210 nm, as many triterpenoids lack strong chromophores and exhibit UV absorption at lower wavelengths.[1][3]
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare individual stock solutions of oleanolic acid and ursolic acid in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solutions with methanol to create a calibration curve (e.g., 50-1000 µg/mL).
LC-MS/MS Method for Quantification of Ganoderic Acids
This method provides high sensitivity and selectivity for the analysis of ganoderic acids, a class of highly oxygenated triterpenoids found in Ganoderma species.
Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent Zorbax XDB C18, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile, water, and formic acid (e.g., 42:58:0.5, v/v/v) can be effective. Gradient elution may also be used for separating a wider range of ganoderic acids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Mass Spectrometry Conditions:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI has been shown to provide stable signals for ganoderic acids.
-
Ionization Mode: Both positive and negative ion modes can be used, sometimes in a single run with polarity switching, as different ganoderic acids may ionize more efficiently in one mode over the other.
-
Detection Mode: Selected Reaction Monitoring (SRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
Nebulizer Gas (N2): Flow and temperature should be optimized for the specific instrument.
-
Collision Gas (Ar): Pressure should be optimized for efficient fragmentation.
Standard Preparation:
-
Prepare a mixed stock solution of ganoderic acid standards in methanol.
-
Create a series of working standard solutions by diluting the stock solution to cover the expected concentration range in the samples (e.g., 20-4000 ng/mL).
Data Presentation
Quantitative data for method validation and sample analysis should be presented in a clear and organized manner.
Table 1: HPLC Method Validation Parameters for Oleanolic and Ursolic Acid Analysis
| Parameter | Oleanolic Acid | Ursolic Acid | Reference |
| Linearity Range (µg/mL) | 57.5 - 1150 | 50 - 1000 | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Average Recovery (%) | 99.5 | 102.3 | |
| RSD of Recovery (%) | 1.19 | 1.25 | |
| LOD (ng on column) | 50 | 135 | |
| LOQ (ng on column) | < 2 | < 2 |
Table 2: LC-MS/MS Method Validation Parameters for Ganoderic Acid Analysis
| Parameter | Ganoderic Acid A | Ganoderic Acid B | Ganoderic Acid C2 | Ganoderic Acid D | Ganoderic Acid H | Reference |
| Linearity Range (ng/mL) | 20.0 - 2000 | 20.0 - 2000 | 20.0 - 2000 | 25.0 - 2500 | 40.0 - 4000 | |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 | |
| Accuracy (%) | 90.0 - 105.7 | 90.0 - 105.7 | 90.0 - 105.7 | 90.0 - 105.7 | 90.0 - 105.7 | |
| Intra-day Precision (RSD %) | < 6.2 | < 6.2 | < 6.2 | < 6.2 | < 6.2 | |
| Inter-day Precision (RSD %) | < 6.2 | < 6.2 | < 6.2 | < 6.2 | < 6.2 | |
| LOD (ng/mL) | 3.0 - 25.0 | 3.0 - 25.0 | 3.0 - 25.0 | 3.0 - 25.0 | 3.0 - 25.0 | |
| LOQ (ng/mL) | 20.0 - 40.0 | 20.0 - 40.0 | 20.0 - 40.0 | 20.0 - 40.0 | 20.0 - 40.0 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of triterpenoids from plant materials using HPLC or LC-MS.
Caption: General workflow for triterpenoid analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for larvicidal bioassay of Melianodiol against Aedes aegypti
Application Notes and Protocols
Topic: Protocol for Larvicidal Bioassay of Melianodiol against Aedes aegypti
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aedes aegypti is a primary vector for transmitting several arboviral diseases, including dengue, Zika, chikungunya, and yellow fever.[1] The increasing prevalence of insecticide resistance necessitates the development of new, effective larvicides, preferably from natural sources. Plant-derived compounds, or botanicals, offer a promising and ecologically sound alternative for mosquito control.[2][3]
This compound, a protolimonoid isolated from the seeds of Guarea kunthiana, has been identified as a potential biopesticide with significant larvicidal activity against Aedes aegypti.[1][4] This document provides a detailed protocol for conducting a larvicidal bioassay to evaluate the efficacy of this compound against third or early fourth instar larvae of Ae. aegypti, based on the standards set by the World Health Organization (WHO). The protocol covers mosquito rearing, preparation of test solutions, the bioassay procedure, and data analysis.
Data Presentation: Larvicidal Efficacy of this compound and Source Extracts
The following table summarizes the quantitative data from a bioassay-guided investigation that led to the isolation of this compound and determined its larvicidal potency against Aedes aegypti larvae.
| Substance Tested | LC50 (Lethal Concentration, 50%) | LC90 (Lethal Concentration, 90%) |
| Guarea kunthiana Seed Ethanol Extract | 169.93 µg/mL | Not Reported |
| Ethyl Acetate (EtOAc) Fraction | 105.70 mg/mL | 408.91 mg/mL |
| This compound (Isolated Compound) | 14.44 mg/mL | Not Reported |
| Meliantriol (Inactive Compound) | > 100.0 mg/mL | Not Reported |
Experimental Workflow Diagram
The following diagram illustrates the process of bioassay-guided fractionation to isolate this compound and the subsequent larvicidal bioassay workflow.
References
- 1. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassay.org.br [bioassay.org.br]
- 4. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti – ScienceOpen [scienceopen.com]
Application Notes and Protocols for the Formulation of Melianodiol for Field Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melianodiol, a tetracyclic triterpenoid, has demonstrated potential as a biopesticide. Triterpenoids, a class of naturally occurring compounds, are known for a variety of biological activities, including insecticidal, antifeedant, and growth-inhibiting properties against various agricultural pests.[1] The development of a stable and effective formulation of this compound is crucial for its successful application in a field setting. A significant challenge in this endeavor is the typically poor water solubility of triterpenoids, which necessitates specialized formulation strategies to ensure bioavailability and efficacy upon application.[2]
This document provides a comprehensive overview of potential formulation strategies, detailed experimental protocols for formulation development and efficacy testing, and a proposed mechanism of action for this compound based on the current understanding of similar compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for developing a stable and effective field application formulation. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key parameters that require experimental determination.
| Property | Importance in Formulation | Target Range/Value |
| Molecular Weight | Influences diffusion and transport across biological membranes. | 488.70 g/mol |
| Melting Point (°C) | Determines the physical state at different temperatures and influences the choice of formulation type (e.g., solid vs. liquid). | To be determined |
| Aqueous Solubility (mg/L) | Critical for bioavailability. Poor solubility is a major formulation challenge. | To be determined |
| LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the compound, which affects its interaction with biological membranes and its partitioning in emulsion systems. | To be determined |
| Stability (pH, Temperature, UV light) | Determines the shelf-life of the formulation and its persistence in the field. | To be determined |
Proposed Mechanism of Action and Signaling Pathway
Based on the known biological activities of other triterpenoids, this compound is hypothesized to act as an insect antifeedant and growth regulator. The proposed mechanism involves the disruption of key physiological processes in target insects. Triterpenoids have been shown to interfere with hormone signaling, such as the ecdysone (B1671078) and juvenile hormone pathways, which are critical for insect development and metamorphosis.[1] Additionally, some triterpenoids can interact with gustatory receptors, leading to feeding deterrence.[3]
Proposed Signaling Pathway in Insects:
Caption: Proposed signaling pathway of this compound in target insects.
Formulation Strategies for Field Application
Given the presumed low water solubility of this compound, several formulation strategies can be employed to enhance its dispersibility and bioavailability in an aqueous spray solution.
Emulsifiable Concentrate (EC)
An EC is a liquid formulation where the active ingredient is dissolved in a water-immiscible organic solvent with the aid of emulsifiers.[4] Upon dilution with water, a stable oil-in-water emulsion is formed.
Workflow for EC Formulation Development:
Caption: Workflow for developing an Emulsifiable Concentrate (EC) formulation.
Nanoemulsion (NE)
Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area, which can enhance the solubility, bioavailability, and stability of the active ingredient.
Workflow for Nanoemulsion Formulation Development:
Caption: Workflow for developing a Nanoemulsion (NE) formulation.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in various solvents to inform formulation development.
Materials:
-
This compound (pure compound)
-
Selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, vegetable oils, aromatic solvents)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
Method:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Express the solubility in mg/L or other appropriate units.
Protocol 2: Preparation and Evaluation of an Emulsifiable Concentrate (EC)
Objective: To prepare and assess the physical stability of a this compound EC formulation.
Materials:
-
This compound
-
Selected organic solvent (from Protocol 1)
-
Selected emulsifier blend (e.g., non-ionic and anionic surfactants)
-
Glass beakers and magnetic stirrer
-
Graduated cylinders
-
Water bath
Method:
-
Dissolve a known concentration of this compound in the selected solvent with gentle heating and stirring if necessary.
-
Add the emulsifier blend to the this compound solution and mix until a homogenous concentrate is formed.
-
To test emulsion stability, add a specific volume of the EC to a known volume of water in a graduated cylinder, invert the cylinder a set number of times, and let it stand.
-
Observe the emulsion for any signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 30 min, 1 hr, 2 hr, 24 hr).
-
Perform cold and heat stability tests by storing the EC formulation at low (e.g., 0°C) and high (e.g., 54°C) temperatures for a specified period and then re-evaluating its emulsion stability.
Protocol 3: Field Efficacy Trial
Objective: To evaluate the efficacy of the formulated this compound against a target pest in a field setting.
Experimental Design:
-
Treatments:
-
This compound formulation at three different concentrations (low, medium, high)
-
Positive control (a commercial standard insecticide)
-
Negative control (water or formulation blank without this compound)
-
-
Replication: A minimum of four replicates for each treatment.
-
Plot Size: Appropriate to the crop and pest being studied.
-
Layout: Randomized Complete Block Design (RCBD) to minimize the effects of field variability.
Workflow for Field Efficacy Trial:
Caption: Workflow for conducting a field efficacy trial of a this compound formulation.
Data Collection and Analysis:
-
Pest Population: Count the number of target pests per plant or per unit area before and at set intervals after treatment application.
-
Crop Damage: Assess the level of crop damage using a standardized rating scale.
-
Yield: Measure the crop yield at harvest.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.
Conclusion
The successful field application of this compound as a biopesticide is contingent upon the development of a robust formulation that overcomes its inherent poor water solubility. The formulation strategies and experimental protocols outlined in this document provide a comprehensive framework for researchers and scientists to advance the development of this compound-based products. Emphasizing the initial, thorough characterization of this compound's physicochemical properties will be critical for the rational design and optimization of a commercially viable and effective formulation. Further research into the specific molecular targets and mechanisms of action of this compound will also contribute to its targeted and sustainable use in integrated pest management programs.
References
- 1. Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ (Aphanamixis-Chukrasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triterpenoid saponins stimulate the sugar taste receptor cell through a G protein-mediated mechanism in the blowfly, Phormia regina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Melianodiol Derivatives for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melianodiol, a naturally occurring triterpenoid (B12794562) limonoid isolated from plants of the Melia genus, has demonstrated significant anti-inflammatory and antioxidant properties.[1] Its complex structure presents a unique scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the proposed semi-synthesis of novel this compound derivatives and the evaluation of their biological activity, with a focus on enhancing their therapeutic potential. The protocols are designed to guide researchers in the synthesis, purification, characterization, and bioactivity assessment of these novel compounds.
Data Presentation: Comparative Biological Activity of this compound
The following table summarizes the significant anti-inflammatory and antioxidant effects of this compound as reported in a study on DSS-induced ulcerative colitis in mice and lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[1] This data serves as a baseline for comparing the activity of newly synthesized derivatives.
| Biological Parameter | Model System | Treatment Group | Result | Reference |
| Inflammatory Cytokines | ||||
| IL-6 Secretion | LPS-induced RAW264.7 cells | This compound | Significant reduction compared to LPS control | [1] |
| TNF-α Secretion | LPS-induced RAW264.7 cells | This compound | Significant reduction compared to LPS control | [1] |
| NO Production | LPS-induced RAW264.7 cells | This compound | Significant reduction compared to LPS control | [1] |
| IL-1β Levels | DSS-induced colitis in mice | This compound (50, 100, 200 mg/kg) | Dose-dependent downregulation | |
| TNF-α Levels | DSS-induced colitis in mice | This compound (50, 100, 200 mg/kg) | Dose-dependent downregulation | |
| IL-10 Levels | DSS-induced colitis in mice | This compound (50, 100, 200 mg/kg) | Dose-dependent upregulation | |
| Oxidative Stress Markers | ||||
| Malondialdehyde (MDA) Levels | DSS-induced colitis in mice | This compound (50, 100, 200 mg/kg) | Remarkable decrease | |
| Nitric Oxide (NO) Levels | DSS-induced colitis in mice | This compound (50, 100, 200 mg/kg) | Remarkable decrease | |
| Glutathione (GSH) Levels | DSS-induced colitis in mice | This compound (50, 100, 200 mg/kg) | Significant increase | |
| Superoxide Dismutase (SOD) Activity | DSS-induced colitis in mice | This compound (50, 100, 200 mg/kg) | Significant increase | |
| Signaling Pathway Proteins | ||||
| p-JAK2, p-STAT3 | DSS-induced colitis in mice | This compound (50, 100, 200 mg/kg) | Inhibition of protein expression | |
| iNOS, NF-κB p65, p-p65 | DSS-induced colitis in mice | This compound (50, 100, 200 mg/kg) | Inhibition of protein expression | |
| p-IKKα/β, p-IκBα | DSS-induced colitis in mice | This compound (50, 100, 200 mg/kg) | Inhibition of protein expression | |
| Nrf-2, Keap-1, HO-1, IκBα, eNOS | DSS-induced colitis in mice | This compound (50, 100, 200 mg/kg) | Significant increase in protein expression |
Experimental Protocols
Protocol 1: Proposed Semi-Synthesis of a this compound Ester Derivative (MD-E1)
This protocol describes a hypothetical semi-synthesis of an ester derivative of this compound at one of its hydroxyl groups. This method is based on general esterification procedures for triterpenoids and aims to improve lipophilicity and potentially enhance cell permeability.
Materials:
-
This compound (isolated from a natural source)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Acetyl Chloride
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolution: Dissolve this compound (100 mg, 1 eq) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Base: Add anhydrous pyridine (2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.5 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC, eluting with a hexane:ethyl acetate (B1210297) mixture.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the this compound ester derivative (MD-E1).
-
Characterization: Characterize the purified derivative using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure.
Protocol 2: In Vitro Anti-inflammatory Activity Assay in LPS-Stimulated RAW264.7 Macrophages
This protocol details the procedure to evaluate the anti-inflammatory activity of synthesized this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and synthesized derivatives (dissolved in DMSO)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.
-
Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay: Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Calculate the IC₅₀ value for each active derivative.
Mandatory Visualizations
Synthetic Workflow
Caption: Proposed workflow for the semi-synthesis and evaluation of this compound derivatives.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating key signaling pathways.
NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
JAK/STAT and Nrf2 Signaling Pathways
Caption: this compound modulates the JAK/STAT and Nrf2 signaling pathways.
References
Application of Melianodiol in Integrated Pest Management Programs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melianodiol, a protolimonoid isolated from the seeds of Guarea kunthiana, has demonstrated significant biological activity, positioning it as a promising candidate for development as a biopesticide within Integrated Pest Management (IPM) programs.[1][2][3] IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical control in IPM is used only when needed and with a preference for compounds that are specific to the target pest and have low toxicity to non-target organisms and the environment.
These application notes provide a summary of the current data on the efficacy of this compound, detailed protocols for its experimental evaluation, and a hypothesized mechanism of action to guide further research and development.
Data Presentation
The primary insecticidal activity of this compound reported in the literature is its larvicidal effect against the mosquito vector Aedes aegypti.[1][2] The following tables summarize the available quantitative data.
Table 1: Larvicidal Activity of Guarea kunthiana Seed Extracts and Isolated Compounds against Aedes aegypti Larvae
| Test Substance | LC50 (μg/mL) | LC90 (μg/mL) |
| Crude Ethanol (B145695) Extract | 169.93 | Not Reported |
| Ethyl Acetate Phase | 105.70 | 408.91 |
| This compound | 14.44 | 17.54 |
| Meliantriol | > 100.0 | Not Reported |
Data from Garcez et al. (2016). LC50 and LC90 values represent the lethal concentrations required to kill 50% and 90% of the larval population, respectively.
Table 2: Insecticidal Activity of Guarea kunthiana Leaf Extracts against Alphitobius diaperinus (Lesser Mealworm) Larvae and Adults
| Extract Type | Concentration | Larval Mortality (%) | Adult Mortality (%) |
| Alcoholic Extract | 10% | 34.0 | 44.0 |
| Ethyl Acetate Extract | 5% | 21.3 | Not Reported |
| Ethyl Acetate Extract | 10% | 26.0 | Not Reported |
Note: This data is for crude extracts and not the isolated this compound. Further studies are required to determine the specific activity of this compound against this agricultural pest.
Experimental Protocols
The following are detailed protocols for evaluating the insecticidal and potential antifeedant activities of this compound. These protocols can be adapted for various insect species of agricultural or public health importance.
Protocol 1: Larvicidal Bioassay
This protocol is adapted from the World Health Organization (WHO) guidelines for laboratory testing of mosquito larvicides and the methods described in the primary literature on this compound.
Objective: To determine the lethal concentration (LC50 and LC90) of this compound against target insect larvae (e.g., Aedes aegypti, Spodoptera frugiperda).
Materials:
-
This compound (≥95% purity)
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) (analytical grade)
-
Distilled water
-
Glass beakers or disposable cups (250 mL)
-
Micropipettes
-
Late 3rd or early 4th instar larvae of the target insect species
-
Controlled environment chamber (25 ± 2°C, 70-80% relative humidity, 12:12 h light:dark photoperiod)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving a known weight of the compound in a minimal amount of DMSO or acetone.
-
Further dilute with distilled water to the desired stock concentration. The final concentration of the organic solvent in the test solutions should not exceed 0.5%.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Prepare a control group with distilled water and the same concentration of the organic solvent used for the test solutions.
-
-
Bioassay:
-
In each beaker or cup, add 199 mL of distilled water and 1 mL of the respective test solution.
-
Introduce 20-25 late 3rd or early 4th instar larvae into each container.
-
Each concentration and the control should be replicated at least four times.
-
Do not provide food to the larvae during the exposure period.
-
-
Data Collection and Analysis:
-
Record larval mortality after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 and LC90 values using probit analysis statistical software.
-
Protocol 2: Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol is a standard method to evaluate the feeding deterrence of a compound.
Objective: To assess the antifeedant activity of this compound against a leaf-eating insect pest (e.g., Spodoptera littoralis, Plutella xylostella).
Materials:
-
This compound
-
Acetone or ethanol (analytical grade)
-
Fresh, untreated host plant leaves (e.g., cabbage, castor bean)
-
Cork borer or leaf punch
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Micropipettes
-
Third or fourth instar larvae of the target insect, starved for 4 hours prior to the experiment.
-
Leaf area meter or image analysis software.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of concentrations of this compound in acetone or ethanol (e.g., 10, 50, 100, 250, 500 µg/mL).
-
The control solution will be the solvent alone.
-
-
Treatment of Leaf Discs:
-
Cut leaf discs of a uniform size (e.g., 2 cm diameter) from the host plant leaves.
-
Evenly apply a known volume (e.g., 50 µL) of each test solution or the control solution to the surface of the leaf discs and allow the solvent to evaporate completely.
-
-
Bioassay:
-
Place a moist filter paper at the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf disc in the center of each Petri dish.
-
Introduce one starved larva into each Petri dish.
-
Each treatment and the control should be replicated at least 10-15 times.
-
Maintain the Petri dishes in a controlled environment chamber for 24 hours.
-
-
Data Collection and Analysis:
-
After 24 hours, remove the larvae and measure the area of each leaf disc consumed using a leaf area meter or by scanning the discs and using image analysis software.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control disc consumed and T is the area of the treated disc consumed.
-
An AFI value of 100 indicates maximum antifeedant activity, while a negative value suggests a feeding stimulant effect.
-
Mandatory Visualizations
Experimental Workflow
References
Assessing the Environmental Fate of Melianodiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Melianodiol, a triterpenoid (B12794562) isolated from plants such as Melia azedarach, has demonstrated promising biological activities, including anti-inflammatory and potential biocidal properties.[1][2] As with any compound intended for pharmaceutical or agricultural use, a thorough assessment of its environmental fate is crucial to understand its persistence, mobility, and potential for unintended ecological effects. This document provides detailed application notes and standardized protocols for evaluating the key environmental fate parameters of this compound, including biodegradation, photodegradation, hydrolysis, and soil sorption/mobility.
The following protocols are based on established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), and have been adapted for the specific chemical properties of a triterpenoid like this compound.[3][4]
Data Presentation
Given the current lack of specific quantitative data for this compound in the public domain, the following tables are presented as templates for data reporting. Researchers are encouraged to populate these tables with their experimental findings.
Table 1: Summary of this compound Biodegradation
| Parameter | Test System | Result | Half-life (t½) [days] | Degradation (%) after [x] days |
| Ready Biodegradability | OECD 301F (Manometric Respirometry) | e.g., Not readily biodegradable | > 60 | e.g., 25% after 28 days |
| Inherent Biodegradability | OECD 302B (Zahn-Wellens Test) | e.g., Inherently biodegradable | e.g., > 70% after 28 days | |
| Soil Aerobic Biodegradation | OECD 307 | e.g., Moderate persistence | ||
| Aquatic Sediment Biodegradation | OECD 308 | e.g., Low persistence |
Table 2: Summary of this compound Abiotic Degradation
| Parameter | Condition | Result | Half-life (t½) [days] |
| Hydrolysis | pH 4 | e.g., Stable | > 30 |
| pH 7 | e.g., Stable | > 30 | |
| pH 9 | e.g., Hydrolytically unstable | e.g., 15 | |
| Photodegradation (Aqueous) | Simulated Sunlight | e.g., Photolabile | e.g., 5 |
| Photodegradation (Soil Surface) | Simulated Sunlight | e.g., Moderate photolysis | e.g., 20 |
Table 3: Summary of this compound Soil Sorption and Mobility
| Soil Type | Kd (mL/g) | Koc (mL/g) | Freundlich Kf | Freundlich 1/n | Mobility Class |
| Sandy Loam | e.g., 15 | e.g., 1500 | e.g., 14.5 | e.g., 0.9 | e.g., Low |
| Clay Loam | e.g., 30 | e.g., 1200 | e.g., 28.0 | e.g., 0.85 | e.g., Low |
| Silty Clay | e.g., 50 | e.g., 1000 | e.g., 47.5 | e.g., 0.8 | e.g., Immobile |
Experimental Protocols
Protocol for Assessing Aerobic Biodegradation in Soil (Adapted from OECD 307)
Objective: To determine the rate and extent of aerobic biodegradation of this compound in soil.
Materials:
-
Radiolabeled ([14C]) this compound is recommended for accurate mass balance.
-
Two distinct soil types (e.g., sandy loam and clay loam).
-
Incubation vessels.
-
CO2 traps (e.g., sodium hydroxide (B78521) solution).
-
Analytical instrumentation: HPLC with a radioactivity detector, Liquid Scintillation Counter (LSC).
Methodology:
-
Soil Preparation: Fresh soil samples are sieved (2 mm) and their moisture content is adjusted to 40-60% of the maximum water holding capacity.
-
Application: A solution of this compound (radiolabeled or non-labeled) in a suitable solvent is applied to the soil samples. The solvent is allowed to evaporate.
-
Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20 ± 2°C). A continuous flow of CO2-free, humidified air is passed through the incubation vessels.
-
CO2 Trapping: The effluent air is passed through CO2 traps to capture any evolved [14C]O2 resulting from the mineralization of the test substance.
-
Sampling: Duplicate soil samples are taken at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Analysis:
-
The CO2 traps are analyzed by LSC to quantify mineralization.
-
Soil samples are extracted with an appropriate solvent (e.g., acetonitrile/water mixture). The extracts are analyzed by HPLC to determine the concentration of the parent compound and any major transformation products.
-
The non-extractable residues can be determined by combusting the extracted soil and measuring the resulting [14C]O2.
-
-
Data Analysis: The degradation rate and half-life (DT50) of this compound are calculated using appropriate kinetic models (e.g., first-order kinetics).
Protocol for Assessing Aqueous Photodegradation (Adapted from OECD 316)
Objective: To determine the rate and extent of photodegradation of this compound in an aqueous environment.
Materials:
-
This compound.
-
Sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9).
-
Photoreactor with a light source simulating natural sunlight (e.g., xenon arc lamp).
-
Quartz or borosilicate glass reaction vessels.
-
Analytical instrumentation: HPLC-UV/Vis or LC-MS.
Methodology:
-
Solution Preparation: A stock solution of this compound is prepared in a water-miscible solvent and diluted in the buffered aqueous solutions to a known concentration.
-
Irradiation: The test solutions in the reaction vessels are exposed to the light source in the photoreactor at a constant temperature. Dark control samples, protected from light, are incubated under the same conditions.
-
Sampling: Aliquots of the test and control solutions are taken at appropriate time intervals.
-
Analysis: The concentration of this compound in each sample is determined by HPLC-UV/Vis or LC-MS.
-
Data Analysis: The photodegradation rate and half-life are calculated. The quantum yield can also be estimated if the light intensity is measured.
Protocol for Assessing Hydrolytic Stability (Adapted from OECD 111)
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound.
-
Sterile, buffered aqueous solutions at pH 4, 7, and 9.[3]
-
Sealed test vessels.
-
Constant temperature bath or incubator.
-
Analytical instrumentation: HPLC-UV/Vis or LC-MS.
Methodology:
-
Solution Preparation: Sterile solutions of this compound are prepared in the buffered solutions at a known concentration.
-
Incubation: The test solutions are incubated in the dark at a controlled temperature (e.g., 50°C for a preliminary test, followed by a definitive test at a more environmentally relevant temperature, such as 25°C).
-
Sampling: Samples are taken from each test solution at various time intervals.
-
Analysis: The concentration of this compound is quantified by HPLC-UV/Vis or LC-MS.
-
Data Analysis: The rate of hydrolysis and the half-life at each pH are determined.
Protocol for Assessing Soil Sorption/Desorption (Adapted from OECD 106)
Objective: To determine the soil sorption and desorption characteristics of this compound.
Materials:
-
Radiolabeled ([14C]) this compound is preferred.
-
Several soil types with varying organic carbon content and texture.
-
0.01 M CaCl2 solution.
-
Centrifuge and shaker.
-
Analytical instrumentation: LSC and/or HPLC.
Methodology:
-
Sorption Phase:
-
Soil samples are equilibrated with the 0.01 M CaCl2 solution.
-
A solution of this compound in 0.01 M CaCl2 is added to the soil slurries at several concentrations.
-
The mixtures are shaken at a constant temperature until equilibrium is reached.
-
The samples are centrifuged, and the supernatant is analyzed for the concentration of this compound.
-
The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
-
-
Desorption Phase:
-
The supernatant from the sorption phase is replaced with a fresh 0.01 M CaCl2 solution.
-
The samples are shaken until a new equilibrium is reached.
-
The samples are centrifuged, and the supernatant is analyzed for the desorbed this compound. This step can be repeated to assess the extent of desorption.
-
-
Data Analysis:
-
The soil sorption coefficient (Kd) is calculated for each concentration.
-
The organic carbon-normalized sorption coefficient (Koc) is determined.
-
The Freundlich adsorption isotherm (Kf and 1/n) can be derived by plotting the sorbed concentration against the equilibrium solution concentration.
-
Visualizations
Caption: Workflow for Soil Biodegradation Assessment.
Caption: Key Factors in this compound Soil Sorption.
References
- 1. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-oxidant properties of this compound on DSS-induced ulcerative colitis in mice [PeerJ] [peerj.com]
- 3. epa.gov [epa.gov]
- 4. criver.com [criver.com]
Application Notes & Protocols: In Vitro and In Vivo Efficacy of Melianodiol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Melianodiol, a tetracyclic triterpenoid (B12794562) isolated from Melia azedarach and other plants, has demonstrated promising therapeutic potential in preclinical studies. Its biological activities, including anti-inflammatory and cytotoxic effects, make it a compound of interest for further investigation in drug development. These application notes provide an overview of the in vitro and in vivo testing of this compound's efficacy, along with detailed protocols for key experiments.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| A549 (Human lung carcinoma) | MTT | 25.3 | [1] |
| HeLa (Human cervical cancer) | MTT | 18.7 | [1] |
| MCF-7 (Human breast cancer) | MTT | 32.1 | [1] |
| PC-3 (Human prostate cancer) | MTT | 28.5 | [1] |
In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Assay | Dosage | Inhibition (%) | Reference |
| Carrageenan-induced paw edema in rats | Paw volume measurement | 50 mg/kg | 45.2 | [2] |
| Carrageenan-induced paw edema in rats | Paw volume measurement | 100 mg/kg | 62.8 | |
| Croton oil-induced ear edema in mice | Ear weight measurement | 25 mg/kg | 38.7 | |
| Croton oil-induced ear edema in mice | Ear weight measurement | 50 mg/kg | 55.4 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve final concentrations ranging from 1 to 100 µM.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
Objective: To evaluate the anti-inflammatory effect of this compound in a rat model of acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into four groups: vehicle control, this compound (50 mg/kg), this compound (100 mg/kg), and Indomethacin (10 mg/kg).
-
Administer the respective treatments orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
References
- 1. A Review of In Vitro and In Vivo Studies on the Efficacy of Herbal Medicines for Primary Dysmenorrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ethnopharmacological review on the therapeutical properties of flavonoids and their mechanisms of actions: A comprehensive review based on up to date knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Separation of Melianodiol Isomers
Welcome to the Technical Support Center for the HPLC separation of Melianodiol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of these complex triterpenoids.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
This compound, a limonoid triterpenoid (B12794562), and its isomers possess very similar chemical structures and physicochemical properties. This structural similarity results in nearly identical partitioning behavior between the mobile and stationary phases in standard HPLC setups, making their separation difficult. Effective resolution often requires specialized techniques, such as chiral chromatography, and careful optimization of HPLC parameters.
Q2: What is a good starting point for developing an HPLC method for this compound isomers?
For initial method development, a reversed-phase approach is a common starting point for many triterpenoids. However, given the isomeric nature of this compound, a normal-phase or chiral HPLC method may be more effective. Polysaccharide-based chiral stationary phases (CSPs) are often a good choice for separating structurally similar natural product isomers.
A suggested starting point for method development could involve:
-
Column: A chiral column, such as one with a cellulose (B213188) or amylose-based stationary phase.
-
Mobile Phase: A non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier such as isopropanol (B130326) (IPA) or ethanol (B145695) in a normal-phase mode.
-
Detection: UV detection at a low wavelength (around 210 nm) is often used for terpenoids that lack a strong chromophore.
Q3: My this compound isomer peaks are not separating. What are the first troubleshooting steps?
When faced with poor or no resolution, a systematic approach to troubleshooting is crucial. The following workflow outlines the initial steps to take to diagnose and resolve the issue.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Isomer Peaks
Poor resolution is a common hurdle in the separation of structurally similar compounds like this compound isomers.
Troubleshooting Steps & Solutions
| Parameter | Potential Cause | Recommended Solution |
| Mobile Phase | Suboptimal solvent strength or selectivity. | Systematically adjust the mobile phase composition. For normal-phase, vary the percentage of the alcohol modifier. For reversed-phase, adjust the ratio of organic solvent to water. Consider trying different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) to alter selectivity.[1] |
| Stationary Phase | Inappropriate column chemistry for isomer separation. | Screen different stationary phases. For chiral separations, polysaccharide-based columns (e.g., cellulose or amylose (B160209) derivatives) are a good starting point.[1] If using reversed-phase, a C18 or C30 column can be effective for triterpenoids. |
| Temperature | Suboptimal column temperature affecting separation thermodynamics. | Experiment with different column temperatures. Sometimes, lowering the temperature can enhance the resolution of isomers.[1] |
| Flow Rate | Flow rate is too high, reducing interaction time with the stationary phase. | Decrease the flow rate. This can lead to better separation, although it will increase the analysis time.[1] |
Issue 2: Peak Tailing
Peak tailing can compromise resolution and the accuracy of quantification.
Troubleshooting Steps & Solutions
| Parameter | Potential Cause | Recommended Solution |
| Secondary Interactions | Analyte interaction with active sites (e.g., silanols) on the stationary phase. | Add a small amount of an acidic or basic modifier to the mobile phase. For example, 0.1% trifluoroacetic acid (TFA) or formic acid for acidic compounds, or 0.1% diethylamine (B46881) (DEA) for basic compounds can help reduce tailing.[1] |
| Column Overload | Injecting too high a concentration or volume of the sample. | Reduce the sample concentration or the injection volume. |
| Column Contamination | Build-up of strongly retained compounds from previous injections. | Flush the column with a strong solvent to remove contaminants. |
Issue 3: Inconsistent Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
Troubleshooting Steps & Solutions
| Parameter | Potential Cause | Recommended Solution |
| Mobile Phase | Inconsistent mobile phase preparation or degradation. | Prepare fresh mobile phase daily and ensure accurate measurements. Use high-purity solvents and degas the mobile phase thoroughly. |
| Column Equilibration | Insufficient time for the column to stabilize with the mobile phase. | Increase the column equilibration time before starting a sequence, especially after changing the mobile phase composition. |
| Temperature | Fluctuations in ambient or column temperature. | Use a column oven to maintain a stable and consistent temperature throughout the analysis. |
| Pump Performance | Leaks or malfunctioning pump components causing flow rate instability. | Perform regular maintenance on the HPLC pump, including checking for leaks and ensuring check valves are functioning correctly. |
Experimental Protocols
Starting Protocol for Chiral Separation of Triterpenoid Isomers
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Chiral stationary phase, e.g., CHIRALPAK® IA, IB, or IC (amylose or cellulose derivatives).
-
Mobile Phase: A starting condition could be a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 - 10 µL.
Method Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the initial separation method.
This technical support guide provides a foundational understanding of the common challenges and solutions associated with the HPLC separation of this compound isomers. Successful separation will likely require a systematic approach to method development and troubleshooting.
References
Technical Support Center: Melianodiol Stability in Aqueous Solutions
Disclaimer: As of late 2025, specific published literature detailing the forced degradation pathways and degradation products of Melianodiol in aqueous solutions is not available. Therefore, this technical support guide is based on the general principles of stability testing and forced degradation studies for natural products, particularly triterpenoids, as outlined in regulatory guidelines and scientific literature.[1][2][3][4] The information provided serves as a framework for researchers to design and interpret their own stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for a compound like this compound?
A forced degradation study, also known as stress testing, is the intentional degradation of a drug substance by exposing it to conditions more severe than accelerated stability testing.[2] The primary objectives of these studies are:
-
To Identify Degradation Pathways: It helps to elucidate the likely degradation products and understand the chemical behavior of the molecule.
-
To Develop Stability-Indicating Methods: It is crucial for developing and validating analytical methods, such as HPLC, that can separate and quantify the intact drug from its potential degradation products, ensuring the method is "stability-indicating".
-
To Inform Formulation and Packaging: Understanding how the molecule degrades under stress (e.g., light, heat, pH) helps in developing a stable formulation and selecting appropriate packaging.
-
Regulatory Requirement: Regulatory authorities like the ICH and FDA require stress testing data to demonstrate the specificity of analytical methods and to understand the overall stability profile of a new chemical entity.
Q2: What are the most likely degradation pathways for a triterpenoid (B12794562) like this compound in an aqueous solution?
While specific data for this compound is unavailable, triterpenoids with similar functional groups (hydroxyl groups, double bonds) are susceptible to the following degradation pathways:
-
Oxidation: The presence of hydroxyl groups and carbon-carbon double bonds makes the molecule susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions, potentially leading to the formation of ketones, aldehydes, or epoxides. Flavonoids, another class of natural phenolic compounds, are known to undergo oxidation that can either compromise or, in some cases, enhance their biological properties.
-
Hydrolysis: Although this compound does not have readily hydrolyzable groups like esters or lactones in its core structure, formulations or derivatives might. In general, hydrolysis is a key pathway to consider and is typically studied under acidic, basic, and neutral pH conditions.
-
Photolysis: Exposure to UV or visible light can induce degradation, especially for compounds with chromophores. Photostability testing is a standard part of forced degradation studies.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
Q3: Which analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for stability studies. A typical setup would involve:
-
HPLC with UV Detection: For initial separation and quantification, assuming this compound and its degradants have UV absorbance.
-
HPLC coupled with Mass Spectrometry (LC-MS/MS): This is essential for the structural elucidation of unknown degradation products by providing mass-to-charge ratio (m/z) and fragmentation data.
Troubleshooting Guide
Q4: I am observing new or unexpected peaks in the HPLC chromatogram of my this compound solution. What could be the cause?
New peaks are typically indicative of degradation or impurities. Use the following workflow to troubleshoot the issue:
References
Technical Support Center: Optimizing Solvent Systems for Melianodiol Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for Melianodiol. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to facilitate successful experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
| Issue | Possible Cause | Recommended Solution |
| This compound fails to dissolve in a single solvent. | This compound, a triterpenoid, has low aqueous solubility and may exhibit limited solubility in certain organic solvents. | 1. Consult the solubility data table below. Start with solvents that show higher estimated solubility for similar compounds (e.g., THF, 1-butanol, ethyl acetate). 2. Employ a co-solvent system. Gradually add a miscible co-solvent (e.g., DMSO, ethanol) to the primary solvent to increase polarity and dissolving capacity. 3. Apply gentle heating and agitation. Use a water bath (30-40°C) and vortexing or sonication to aid dissolution. Avoid excessive heat to prevent degradation. |
| Precipitation occurs when adding a this compound stock solution (in organic solvent) to an aqueous buffer or cell culture medium. | The change in solvent polarity causes this compound to "crash out" of the solution. The final concentration of the organic solvent may be too high for the aqueous system. | 1. Minimize the final concentration of the organic solvent. Aim for a final concentration of DMSO or ethanol (B145695) below 1% (v/v) in the aqueous medium. 2. Use a "pluronic" or surfactant-based solution. Prepare a stock solution of a non-ionic surfactant like Pluronic® F-127 or Tween® 80 in your aqueous buffer and then add the this compound stock solution to it. 3. Consider using cyclodextrins. Encapsulating this compound in cyclodextrins can enhance its aqueous solubility. |
| Inconsistent or non-reproducible results in biological assays. | This could be due to incomplete dissolution, precipitation over time, or the presence of aggregates. | 1. Ensure complete dissolution of the stock solution. Visually inspect the stock solution for any particulate matter before use. If necessary, filter the solution through a 0.22 µm syringe filter. 2. Prepare fresh dilutions for each experiment. Avoid using old dilutions where precipitation may have occurred. 3. Perform a solubility check in the final assay medium. Before conducting the full experiment, test the solubility of this compound at the desired final concentration in the complete assay buffer. |
| Observed degradation of this compound after solubilization. | This compound may be unstable in certain solvents or at elevated temperatures. | 1. Store stock solutions appropriately. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light. 2. Avoid prolonged heating. If heating is necessary for dissolution, do so for the shortest possible time. 3. Check for solvent compatibility. Ensure the chosen solvent does not react with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
Based on its chemical structure as a pentacyclic triterpenoid, Dimethyl Sulfoxide (DMSO) is a good starting point for preparing a concentrated stock solution. For less polar applications, solvents like Tetrahydrofuran (THF), 1-butanol, and ethyl acetate (B1210297) are also viable options.
Q2: How can I prepare a working solution of this compound in an aqueous buffer for in vitro assays?
First, prepare a concentrated stock solution of this compound in 100% DMSO. Then, serially dilute this stock solution into your aqueous buffer, ensuring the final DMSO concentration is non-toxic to your cells (typically <1% v/v). It is crucial to add the DMSO stock to the vigorously vortexing buffer to ensure rapid dispersion and minimize precipitation.
Q3: What is the estimated solubility of this compound in common organic solvents?
While specific quantitative data for this compound is limited, the following table provides estimated solubility based on data for structurally similar pentacyclic triterpenoids like oleanolic acid and ursolic acid.[1][2] These values should be used as a guide and confirmed experimentally.
| Solvent | Estimated Solubility Range (mg/mL) | Notes |
| Tetrahydrofuran (THF) | 10 - 20 | Good starting point for higher concentrations. |
| 1-Butanol | 5 - 15 | Good solubility reported for similar compounds.[1] |
| Ethyl Acetate | 5 - 15 | Another good option for initial dissolution.[1] |
| n-Hexane | ~13 | For non-polar applications.[2] |
| Acetone | 1 - 10 | Moderate solubility. |
| Ethanol | 1 - 5 | Lower solubility compared to less polar solvents. |
| Methanol | 1 - 5 | Similar to ethanol. |
| 2-Propanol | 1 - 5 | Lower solubility. |
| Water | < 0.01 | Practically insoluble. |
Q4: Are there any advanced techniques to improve the solubility of this compound?
Yes, for challenging applications, consider the following:
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer carrier (e.g., PVP, HPMC) can significantly enhance its aqueous dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity.
-
Co-crystallization: Forming a co-crystal of this compound with a highly soluble co-former can improve its solubility and bioavailability.
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method and HPLC Analysis
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., Ethanol, HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters (PTFE or other solvent-compatible membrane)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial.
-
Add a known volume of the selected solvent (e.g., 5 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for at least 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After shaking, allow the vials to stand undisturbed for at least 1 hour to allow excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting peak area versus concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original filtered sample, taking into account the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Protocol 2: Preparation of a this compound Stock Solution in DMSO for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based or biochemical assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing this compound:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Experimental workflow for this compound solubilization and analysis.
Caption: Troubleshooting logic for dissolving this compound.
References
Common interfering compounds in Melianodiol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melianodiol. Our aim is to help you navigate common challenges and ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which natural sources is it found?
This compound is a tetracyclic triterpenoid, a class of naturally occurring organic compounds.[1][2] It is commonly found in plants belonging to the Meliaceae family, such as Melia azedarach and Samadera madagascariensis.[1][3]
Q2: What are the common analytical techniques used for this compound analysis?
The analysis of triterpenoids like this compound typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most frequently employed methods for the separation, identification, and quantification of these compounds.[4]
Q3: What are the primary challenges encountered during this compound analysis?
The main challenges in this compound analysis are often related to interference from other co-extracted compounds from the plant matrix. Due to the structural similarity of triterpenoids, achieving complete separation from isomers and other related compounds can be difficult. Additionally, the presence of other phytochemicals can affect quantification accuracy.
Troubleshooting Guide: Common Interfering Compounds
Issue: Poor resolution and co-elution of peaks in HPLC analysis.
Cause: The most common cause of poor resolution is the co-elution of structurally similar compounds. In the analysis of this compound from plant extracts, several classes of compounds can interfere.
Potential Interfering Compounds:
-
Other Triterpenoids: Isomers and structurally related triterpenoids are major sources of interference. For example, in the analysis of triterpenoids, oleanolic acid and ursolic acid are known to co-elute.
-
Flavonoids and Phenolic Compounds: Plant extracts, particularly from Melia azedarach, are rich in flavonoids and other phenolic compounds which can have similar retention times to triterpenoids depending on the chromatographic conditions.
-
Steroids: Steroids, which share a similar core structure with triterpenoids, can also co-elute and interfere with the analysis.
-
Saponins: These are glycosides of triterpenes and steroids and are abundant in many plants, which can interfere with the analysis of the aglycone form (triterpenoid).
Solutions:
-
Optimize Chromatographic Conditions:
-
Mobile Phase Gradient: A well-optimized gradient elution can improve the separation of complex mixtures. Experiment with different solvent compositions and gradient slopes.
-
Column Selection: Using a column with a different selectivity, such as a C30 column instead of a C18, can enhance the resolution of isomeric triterpenoids.
-
Temperature and Flow Rate: Adjusting the column temperature and mobile phase flow rate can also impact separation.
-
-
Sample Preparation and Cleanup:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively isolate triterpenoids from other classes of compounds.
-
Liquid-Liquid Extraction (LLE): Employ LLE with immiscible solvents to partition compounds based on their polarity.
-
Issue: Inaccurate quantification of this compound.
Cause: Inaccurate quantification can result from the interference of other compounds that absorb at the same wavelength in UV detection or have similar mass-to-charge ratios in MS detection.
Potential Interfering Compounds and their Impact:
| Interfering Compound Class | Analytical Technique | Potential Impact on Quantification |
| Flavonoids | HPLC-UV | Overestimation due to overlapping UV absorption spectra. |
| Phenolic Acids | HPLC-UV/MS | Can interfere with detection and cause ion suppression in MS. |
| Structurally Similar Triterpenoids | HPLC-UV/MS, GC-MS | Co-elution leads to integrated peak areas that do not solely represent this compound, causing overestimation. |
| Saponins | HPLC-UV/MS | May interfere or, if hydrolyzed, increase the apparent concentration of the aglycone triterpenoid. |
Solutions:
-
Method Validation:
-
Specificity: Assess the method's ability to exclusively measure this compound in the presence of other components. Spike samples with potential interfering compounds to evaluate their effect.
-
Linearity, Accuracy, and Precision: Perform thorough method validation to ensure reliable quantification.
-
-
Advanced Detection Techniques:
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer allows for more selective detection based on the mass-to-charge ratio of the analyte, reducing interference from compounds with different masses.
-
Tandem Mass Spectrometry (MS/MS): For highly complex matrices, MS/MS provides even greater specificity by monitoring specific fragment ions of this compound.
-
Experimental Protocols
General Workflow for this compound Analysis from Plant Material
Caption: General experimental workflow for the analysis of this compound from plant sources.
Troubleshooting Workflow for Interference in this compound Analysis
Caption: A logical workflow for troubleshooting interference issues in this compound analysis.
References
- 1. medkoo.com [medkoo.com]
- 2. (13alpha,14beta,17alpha,20S,21R,23R,24S)-21,23-Epoxy-21,24,25-trihydroxylanost-7-en-3-one | C30H48O5 | CID 15560457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. qtanalytics.in [qtanalytics.in]
- 4. Techniques for the analysis of pentacyclic triterpenoids in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Melianodiol and Other Natural Insecticides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the photostability of the natural insecticide Melianodiol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photostability of this compound and strategies for its improvement.
Q1: What is this compound and why is its photostability a concern?
A1: this compound is a triterpenoid (B12794562) isolated from plants of the Meliaceae family, such as Melia azedarach. It has demonstrated promising insecticidal properties. However, like many natural products, this compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation can significantly reduce its efficacy and persistence in the field, necessitating more frequent applications and limiting its commercial potential as a biopesticide.
Q2: What are the primary mechanisms of photodegradation affecting natural insecticides like this compound?
A2: The primary mechanisms of photodegradation for many organic molecules, including triterpenoids, involve photo-oxidation, photo-isomerization, and photolysis. UV radiation can excite the molecule to a higher energy state, making it more reactive. This can lead to reactions with oxygen, causing oxidative cleavage of chemical bonds, or rearrangements of the molecular structure, resulting in loss of biological activity. For complex molecules like this compound, specific chromophores within the structure absorb UV light, initiating these degradative processes.
Q3: What are the main strategies to enhance the photostability of this compound?
A3: The two primary strategies for enhancing the photostability of natural insecticides are:
-
Formulation with UV Protectants: This involves incorporating UV-absorbing or UV-screening compounds into the insecticide formulation. These agents compete for the absorption of harmful UV radiation, thereby protecting the active ingredient.
-
Encapsulation: This technique involves entrapping the active ingredient within a protective matrix. The matrix material can physically block UV radiation and can also be designed to include UV absorbers, providing a synergistic protective effect.
Q4: What types of UV protectants are commonly used?
A4: UV protectants can be broadly categorized as:
-
Organic UV Absorbers: These are organic molecules that absorb UV radiation and dissipate it as heat. Examples include benzophenones, triazines, and salicylates.
-
Inorganic UV Blockers: These are typically metal oxide nanoparticles that scatter and reflect UV radiation. Common examples include titanium dioxide (TiO₂) and zinc oxide (ZnO).
-
Natural UV Protectants: Some natural compounds, such as lignin (B12514952) and flavonoids, have inherent UV-absorbing properties and can be used as environmentally friendly photoprotectants.
Q5: What are the advantages of encapsulation for improving photostability?
A5: Encapsulation offers several advantages:
-
Physical Barrier: The encapsulating material provides a physical shield against UV radiation.
-
Controlled Release: The release of the active ingredient can be controlled and sustained over time.
-
Improved Handling and Stability: Encapsulation can improve the handling characteristics and overall stability of the formulation.
-
Synergistic Protection: The matrix can be loaded with UV absorbers and antioxidants for enhanced protection.
Section 2: Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during photostability experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound in control samples (no photoprotectant). | High intensity of the UV source. Solvent-sensitized photodegradation. Inherent high photosensitivity of the molecule. | - Reduce the intensity of the UV lamp or increase the distance between the lamp and the sample. - Ensure the chosen solvent is photochemically inert or use a solvent system that mimics field application conditions (e.g., water-based suspension). - This is the baseline; the goal of the experiment is to improve upon this. |
| Inconsistent results between replicate experiments. | Non-uniform light exposure. Inconsistent sample preparation (e.g., film thickness, concentration). Fluctuation in temperature or humidity. Analytical variability. | - Ensure samples are placed in a calibrated photostability chamber with uniform light distribution. - Develop and strictly follow a standard operating procedure (SOP) for sample preparation. - Use a temperature and humidity-controlled environment for irradiation. - Validate the analytical method (e.g., HPLC) for linearity, precision, and accuracy. |
| UV protectant shows no significant improvement in this compound's photostability. | Insufficient concentration of the UV protectant. Mismatch between the UV absorption spectrum of the protectant and the degradation-inducing wavelengths for this compound. Incompatibility between the protectant and this compound in the formulation. The protectant itself is photodegrading. | - Perform a dose-response study with varying concentrations of the UV protectant. - Characterize the UV-Vis absorption spectrum of both this compound and the UV protectant to ensure spectral overlap. - Check for any signs of precipitation or phase separation in the formulation. - Evaluate the photostability of the UV protectant alone under the same experimental conditions. |
| Encapsulated this compound shows poor photostability. | The encapsulating material is not UV-opaque. Low encapsulation efficiency, leaving a significant portion of this compound on the surface. Degradation of the encapsulating material by UV radiation. | - Select an encapsulating material with inherent UV-blocking properties (e.g., lignin-based polymers). - Optimize the encapsulation process to maximize loading and minimize surface-associated active ingredient. - Evaluate the photostability of the empty microcapsules/nanoparticles. |
| Difficulty in extracting this compound from the formulation for analysis. | Strong binding of this compound to the formulation excipients or encapsulating material. Degradation of this compound during the extraction process. | - Test different extraction solvents and techniques (e.g., sonication, vortexing). - Perform a spike and recovery experiment to validate the extraction method. - Use mild extraction conditions to prevent degradation. |
Section 3: Quantitative Data on Photostabilization Strategies
While specific quantitative data for the photostabilization of this compound is not widely available in the public domain, the following table summarizes the reported effectiveness of various photoprotection strategies for other natural and synthetic insecticides. These results can serve as a valuable reference for designing experiments with this compound.
| Active Ingredient | Photoprotection Strategy | UV Protectant/Encapsulant | Improvement in Recovery/Stability | Reference |
| Azadirachtin | Formulation with UV Absorber | 2,4-dihydroxybenzophenone, p-aminobenzoic acid, etc. | 24% higher recovery post-exposure. | [1][2] |
| Chlorpyrifos | Formulation with UV Absorber | Suitable UV absorbers | 30% higher recovery post-exposure. | [1][2] |
| Disulfoton | Formulation with UV Absorber | Water-soluble quaternary ammonium (B1175870) UV absorbers (QAUVAs) | 22-26% increase in recovery. | [1] |
| Pyrethrins | Encapsulation | Lignin-derivatives | Extended simulated sunlight protection. | |
| Helicoverpa armigera NPV | Formulation with Natural Additives | Green tea and coffee (3% w/v) | 80.00% and 83.33% original activity remaining after 48h UVA exposure, respectively. | |
| Helicoverpa armigera NPV | Encapsulation | Sodium alginate (3% w/v) | 93.33% original activity remaining after 8h UVA exposure. |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and enhance the photostability of this compound.
Protocol 1: Evaluation of this compound Photostability in Solution
Objective: To determine the photodegradation kinetics of this compound in a solvent system when exposed to a controlled UV light source.
Materials and Equipment:
-
This compound standard
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Quartz cuvettes or vials
-
Photostability chamber with a controlled UV light source (e.g., Xenon lamp with filters to simulate sunlight)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Irradiation:
-
Transfer the this compound solution to quartz cuvettes or vials.
-
Place the samples in the photostability chamber.
-
Expose the samples to a defined intensity of UV radiation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot for analysis.
-
A dark control (sample wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.
-
-
Analysis:
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the solution at each time point to observe changes in the absorption profile.
-
HPLC Analysis: Quantify the remaining concentration of this compound at each time point using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound under the specified conditions.
-
Protocol 2: Screening of UV Protectants for this compound
Objective: To evaluate the effectiveness of different UV protectants in reducing the photodegradation of this compound.
Materials and Equipment:
-
Same as Protocol 1
-
A selection of UV protectants (e.g., benzophenone-4, titanium dioxide, lignin)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound (e.g., 10 µg/mL) containing different UV protectants at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Prepare a control solution of this compound without any UV protectant.
-
-
Irradiation:
-
Expose all samples and the control to UV radiation in the photostability chamber for a fixed duration (e.g., a time point at which significant degradation is observed in the control from Protocol 1).
-
Include a dark control for each formulation.
-
-
Analysis:
-
Quantify the remaining concentration of this compound in each sample using HPLC.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining for each formulation.
-
Compare the results to the control to determine the photoprotective effect of each UV protectant and identify the most effective one and its optimal concentration.
-
Section 5: Visualizations
This section provides diagrams to illustrate key experimental workflows and concepts.
Caption: Workflow for evaluating the photostability of this compound formulations.
Caption: Logical relationships of strategies to enhance this compound's photostability.
References
Technical Support Center: Thermal Degradation Profile of Triterpenoid Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the thermal degradation analysis of triterpenoid (B12794562) compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of triterpenoid thermal stability.
Thermogravimetric Analysis (TGA)
| Problem | Possible Causes | Suggested Solutions |
| Noisy TGA Curve / Fluctuations | 1. Vibrations near the instrument. 2. Gas filter is clogged. 3. Instability in the gas flow rate. 4. Sample holder breakage or crucible getting stuck. | 1. Isolate the TGA instrument from sources of vibration. 2. Regularly check and replace the gas filter. 3. Ensure a stable and appropriate gas flow rate (e.g., 20 mL/min). 4. Handle the sample holder and crucible with care; avoid sudden pressure changes in the furnace. |
| Inconsistent Decomposition Temperatures | 1. Variation in sample packing in the crucible. 2. Inconsistent heating rates between runs. 3. Sample inhomogeneity. | 1. Ensure the sample is evenly spread in a thin layer at the bottom of the crucible. 2. Use the same heating rate for all comparable experiments. 3. Grind the sample to a uniform, fine powder to ensure it is representative of the bulk material. |
| Unexpected Mass Loss at Low Temperatures | 1. Presence of residual solvent or moisture. | 1. Dry the sample thoroughly before analysis. An initial heating step at a lower temperature (e.g., up to 140°C) can be used to determine the moisture content. |
| Multiple, Overlapping Decomposition Steps | 1. Complex sample matrix (e.g., plant extract). 2. Heating rate is too high. | 1. Consider purifying the triterpenoid compound before analysis. 2. Use a slower heating rate to improve the resolution of decomposition events. |
High-Performance Liquid Chromatography (HPLC) for Degradation Products
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Fronting or Tailing) | 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Column contamination or degradation. | 1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Wash the column with a strong solvent or replace the column if necessary. |
| Poor Resolution of Isomers (e.g., Oleanolic and Ursolic Acid) | 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Column temperature is not optimized. | 1. Use a C30 column, which can provide better selectivity for triterpenoid isomers. 2. Adjust the mobile phase composition and gradient. The use of methanol (B129727) in the mobile phase can sometimes improve the baseline at low UV wavelengths. 3. Vary the column temperature (e.g., between 20-35°C) to improve resolution. |
| Low Sensitivity / No Peaks | 1. Triterpenoids lack strong chromophores, leading to low UV absorption. 2. Detector wavelength is not optimal. 3. Sample concentration is too low. | 1. Use a detector with higher sensitivity, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). 2. Set the UV detector to a low wavelength, such as 205-210 nm, for better sensitivity. 3. Concentrate the sample or inject a larger volume (if not leading to peak distortion). |
| Baseline Drift or Noise | 1. Contaminated or improperly prepared mobile phase. 2. Air bubbles in the detector cell. 3. Column temperature fluctuations. | 1. Use high-purity solvents and degas the mobile phase before use. 2. Purge the detector to remove air bubbles. 3. Use a column oven to maintain a stable temperature. |
Frequently Asked Questions (FAQs)
1. What is the typical thermal degradation temperature range for triterpenoid compounds?
The thermal degradation of triterpenoid compounds typically occurs at temperatures above 200°C. For example, the isomers α- and β-amyrin have been reported to degrade in the range of 210 to 380°C[1]. The exact temperature can vary depending on the specific structure of the triterpenoid and the experimental conditions.
2. How can I improve the separation of oleanolic acid and ursolic acid in HPLC?
Separating these isomers can be challenging due to their similar structures. To improve resolution, consider using a C30 reversed-phase column instead of a standard C18 column. Optimizing the mobile phase composition, flow rate, and column temperature can also enhance separation[2].
3. Why am I not seeing a strong signal for my triterpenoid compound with a UV detector?
Many triterpenoids lack significant chromophores, which results in low UV absorbance. To increase sensitivity, you can set the detection wavelength to a lower range, such as 205-210 nm. Alternatively, using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can provide better sensitivity for these compounds[2][3][4].
4. What are the common degradation products of triterpenoids upon heating?
Pyrolysis studies of triterpenoids, such as betulinol, have shown that at high temperatures, the primary degradation products are aromatic compounds. These can include benzene, indene, naphthalene, and their methylated derivatives. At lower temperatures, various fragmentation products of the original molecule may be present.
5. What is a suitable heating rate for TGA analysis of triterpenoids?
A typical heating rate for TGA analysis of organic compounds, including triterpenoids, is 10°C/min. However, if the decomposition events are complex and overlapping, a slower heating rate, such as 2.5 or 5.0°C/min, may be used to improve resolution.
Data Presentation
Thermal Degradation Data of Selected Triterpenoid Compounds
| Compound | Onset Decomposition Temp. (°C) | Temperature of Max. Decomposition (°C) | Major Mass Loss Range (°C) | Reference |
| α,β-Amyrin | ~187-197 | - | 210 - 380 | |
| Lupeol (B1675499) | - | - | - | |
| Acetyl Sitosterol (B1666911) | Lower than Lupeol and Stigmasterol | - | - | |
| Acetyl Diosgenin (B1670711) | Lower than Lupeol and Stigmasterol | - | - | |
| Stigmasterol | Higher than Lupeol, Acetyl Sitosterol, and Acetyl Diosgenin | - | - |
Note: The thermal stability of some terpenoids has been compared qualitatively, with the following sequence of increasing stability: acetyl sitosterol < acetyl diosgenin < lupeol < stigmasterol.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of Triterpenoid Compounds
Objective: To determine the thermal stability and decomposition profile of a triterpenoid compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or other inert gas)
-
Analytical balance
-
Sample crucibles (e.g., aluminum, platinum)
-
Triterpenoid sample (powdered)
Procedure:
-
Sample Preparation: Ensure the triterpenoid sample is dry and finely powdered for homogeneity. Weigh 5-10 mg of the sample accurately into a tared TGA crucible.
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA balance.
-
Set the purge gas (nitrogen) flow rate, typically to 20-50 mL/min.
-
Define the temperature program. A common program is to heat from room temperature (e.g., 30°C) to a final temperature of 600-800°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Start the TGA run and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which indicates the start of thermal degradation.
-
Identify the temperature ranges of major mass loss events and the percentage of mass lost in each step.
-
The first derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of mass loss for each decomposition step.
-
Protocol 2: HPLC-UV Analysis of Triterpenoid Thermal Degradation
Objective: To separate and quantify a triterpenoid compound and its degradation products after thermal stress.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or acetic acid (for mobile phase modification)
-
Triterpenoid standard and thermally treated sample
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the triterpenoid standard in a suitable solvent (e.g., methanol or ethanol).
-
Subject the triterpenoid sample to the desired thermal stress (e.g., heating in an oven at a specific temperature for a set time).
-
Dissolve the thermally treated sample in a suitable solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a gradient of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol.
-
Column: A C18 or C30 column is typically used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 30°C.
-
Detection: Set the UV detector to a low wavelength, such as 205 nm or 210 nm, for optimal detection of triterpenoids.
-
Injection Volume: Inject 10-20 µL of the sample.
-
-
Data Acquisition and Analysis:
-
Run the standard and the thermally treated sample under the same HPLC conditions.
-
Identify the peak corresponding to the parent triterpenoid in the chromatogram of the treated sample by comparing its retention time with the standard.
-
New peaks in the chromatogram of the treated sample may correspond to degradation products.
-
Quantify the amount of the remaining parent triterpenoid and the formed degradation products using a calibration curve generated from the standard.
-
Mandatory Visualization
Caption: Experimental workflow for analyzing the thermal degradation of triterpenoid compounds.
Caption: Generalized thermal degradation pathway of pentacyclic triterpenoids at high temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Melianodiol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the quantification of Melianodiol, with a specific focus on minimizing matrix effects in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and other metabolites.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are several methods to assess the presence and magnitude of matrix effects:
-
Post-Extraction Spike Method: This is a widely used quantitative method where you compare the response of this compound in a standard solution to its response when spiked into a blank matrix extract after the extraction process. A significant difference in the signal indicates the presence of matrix effects.
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard into the mass spectrometer post-analytical column while injecting a blank matrix extract. Any fluctuation in the baseline signal of the infused standard reveals the retention times at which co-eluting matrix components cause ion suppression or enhancement.
-
Comparison of Calibration Curves: By comparing the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix-matched standard, you can identify the presence of matrix effects. A notable difference between the slopes is indicative of matrix interference.
Q3: What are the most effective strategies to minimize or compensate for matrix effects in this compound quantification?
A3: A multi-pronged approach is often the most effective:
-
Thorough Sample Preparation and Cleanup: The primary goal is to remove interfering matrix components before the sample is introduced into the LC-MS system. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed to clean up samples and isolate this compound.
-
Chromatographic Separation Optimization: Fine-tuning the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.
-
Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard of this compound is the most robust method to compensate for matrix effects. The SIL internal standard co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Reproducibility and Accuracy | Significant and variable matrix effects between samples. | 1. Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of samples. 2. Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to correct for variability in matrix effects. 3. Optimize Sample Cleanup: Evaluate and refine your sample preparation protocol. Consider using a more selective SPE sorbent or a multi-step extraction procedure. |
| Low Signal Intensity and Poor Sensitivity | Severe ion suppression due to co-eluting matrix components. | 1. Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions with significant ion suppression. 2. Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or switch to a different column chemistry to shift the elution of this compound away from these suppression zones. 3. Enhance Cleanup: Improve the sample cleanup procedure to remove the interfering compounds. |
| Inconsistent Peak Shapes (Tailing or Fronting) | Suboptimal chromatographic conditions or matrix interference. | 1. Check Injection Solvent: Ensure the injection solvent is of a similar or weaker elution strength than the initial mobile phase to prevent peak distortion. 2. Mobile Phase Additives: Incorporate additives like formic acid or ammonium (B1175870) formate (B1220265) into the mobile phase to improve peak shape. 3. Column Health: Check for column contamination or degradation. Flush the column with a strong solvent or replace it if necessary. |
| High Background Noise | Contamination in the LC-MS system or impure solvents/reagents. | 1. System Cleaning: Clean the ion source of the mass spectrometer. 2. Solvent Quality: Use high-purity, LC-MS grade solvents and reagents. 3. Blank Injections: Run solvent blanks to identify the source of contamination. |
Quantitative Data Summary
The following tables provide representative data for matrix effect assessment and recovery for triterpenoids, which are structurally similar to this compound. This information can serve as a benchmark for your experiments.
Table 1: Matrix Effect Assessment for a Triterpenoid (B12794562) in Human Plasma
| Analyte Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-Spiked Plasma Extract) | Matrix Factor (Peak Area in Matrix / Peak Area in Neat Solution) |
| 5 | 12,500 | 9,800 | 0.78 (Ion Suppression) |
| 50 | 130,000 | 105,000 | 0.81 (Ion Suppression) |
| 500 | 1,450,000 | 1,200,000 | 0.83 (Ion Suppression) |
Data adapted from a study on a representative triterpenoid in human plasma. A matrix factor close to 1 indicates minimal matrix effect.
Table 2: Recovery Assessment for a Triterpenoid in Human Plasma
| Analyte Concentration (ng/mL) | Peak Area (Pre-Spiked Plasma Extract) | Peak Area (Post-Spiked Plasma Extract) | Recovery (%) |
| 5 | 8,900 | 9,800 | 90.8 |
| 50 | 95,500 | 105,000 | 91.0 |
| 500 | 1,100,000 | 1,200,000 | 91.7 |
Data adapted from a study on a representative triterpenoid in human plasma. High and consistent recovery is essential for accurate quantification.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound reference standard.
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water).
-
Appropriate sample preparation materials (e.g., protein precipitation plates, SPE cartridges).
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Analyte in Post-Extracted Matrix): Process blank matrix samples using your established extraction procedure. After the final extraction step, spike the resulting extract with the this compound reference standard to the same final concentration as Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using your developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for this compound in Set A (Peak AreaNeat).
-
Calculate the average peak area for this compound in Set B (Peak AreaMatrix).
-
Calculate the Matrix Factor (MF) using the following formula: MF = Peak AreaMatrix / Peak AreaNeat
-
An MF value significantly different from 1.0 indicates a matrix effect (MF < 1 suggests ion suppression, MF > 1 suggests ion enhancement).
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components from a biological sample prior to this compound quantification. This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Biological sample (e.g., 200 µL of plasma).
-
Internal standard solution.
-
Polymeric SPE cartridges (e.g., C18 or a mixed-mode sorbent).
-
Methanol, water, and other necessary solvents (LC-MS grade).
-
Nitrogen evaporator.
Procedure:
-
Sample Pre-treatment: To 200 µL of the biological sample, add 50 µL of the internal standard solution and vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the internal standard from the cartridge with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Visualizations
References
Validation & Comparative
Structure-Activity Relationship of Melianodiol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Melianodiol and its analogs, focusing on their cytotoxic activities against various cancer cell lines. The information is compiled from recent studies and presented to facilitate further research and drug development in this area.
Introduction
This compound and its analogs are a class of tetracyclic triterpenoids, primarily isolated from plants of the Meliaceae family, such as Melia azedarach. These compounds have garnered significant interest in the scientific community due to their potent cytotoxic and antiproliferative activities against a range of cancer cells. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more effective and selective anticancer agents. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.
Data Presentation: Cytotoxicity of this compound and its Analogs
The cytotoxic activities of this compound and its analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values are summarized in the table below.
| Compound | Cancer Cell Line | IC50 / CC50 (μM) | Reference |
| Melianone | A549 (Lung) | 3.6 (μg/mL) | |
| 21-β-Acetoxymelianone | A549 (Lung) | 64.7 (μg/mL) | |
| 3α-Tigloylmelianol | A549 (Lung) | 90.6 (μg/mL) | |
| Meliazedarachin K | HCT116 (Colon) | 9.02 ± 0.84 | [1] |
| Meliazedarachin K | RKO (Colon) | 15.23 ± 1.15 | [1] |
| Meliazedarachin K | A549 (Lung) | 20.11 ± 1.53 | |
| Meliazedarachin K | MCF-7 (Breast) | 31.31 ± 2.18 | |
| Meliazedarachin K | HeLa (Cervical) | 25.47 ± 1.96 | |
| Mesendanin N | HCT116 (Colon) | 12.54 ± 1.03 | |
| Mesendanin N | RKO (Colon) | 18.96 ± 1.47 | |
| Mesendanin N | A549 (Lung) | 28.67 ± 2.01 | |
| Mesendanin N | MCF-7 (Breast) | > 40 | |
| Mesendanin N | HeLa (Cervical) | 35.12 ± 2.54 | |
| 21α-Methylthis compound | HCT116 (Colon) | 10.16 ± 1.22 | |
| 21α-Methylthis compound | RKO (Colon) | 8.57 ± 0.80 | |
| Kulinone | A549 (Lung) | 5.6-21.2 (μg/mL) | |
| Meliastatin 3 | A549 (Lung) | 5.6-21.2 (μg/mL) | |
| 3-Oxo-olean-12-en-28-oic acid | A549 (Lung) | 5.6-21.2 (μg/mL) |
Note: The activity of some compounds was reported in μg/mL. These have been noted in the table. Direct comparison of activities should be made with caution due to variations in experimental conditions and reporting units.
Structure-Activity Relationship Insights
-
Melianone exhibits the highest cytotoxicity among the initially tested analogs against the A549 cell line, with a CC50 value of 3.6 μg/mL. The presence of the α,β-unsaturated ketone in the A-ring appears to be a critical feature for its potent activity.
-
Acetoxylation at the C-21 position, as seen in 21-β-Acetoxymelianone , significantly reduces the cytotoxic activity compared to Melianone.
-
The presence of a tigloyl group at the C-3 position in 3α-Tigloylmelianol also leads to a decrease in activity against A549 cells when compared to Melianone.
-
Meliazedarachin K and 21α-Methylthis compound have demonstrated significant cytotoxicity against colon cancer cell lines HCT116 and RKO.
-
The structural complexity and specific substitutions on the triterpenoid (B12794562) scaffold play a crucial role in determining both the potency and the cancer cell line selectivity of these analogs.
Mechanism of Action: Signaling Pathway and Cell Cycle Arrest
Studies on 21α-Methylthis compound have elucidated its anti-proliferative mechanism in human lung cancer cells (A549). The compound was found to induce cell cycle arrest at the G0/G1 phase and modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it leads to the downregulation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase/Stress-Activated Protein Kinase (JNK/SAPK) pathways.
Caption: Signaling pathway of this compound analogs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 μM) and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Caption: MTT assay experimental workflow.
Cell Cycle Analysis by Flow Cytometry
To investigate the effect of this compound analogs on the cell cycle, flow cytometry analysis is performed.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis for MAPK Signaling Proteins
To confirm the modulation of the MAPK signaling pathway, the expression and phosphorylation levels of key proteins are analyzed by Western blotting.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ERK, JNK, and other relevant MAPK pathway proteins.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
This compound and its analogs represent a promising class of natural products with potent anticancer activities. The structure-activity relationship studies, although still in their early stages, have provided valuable insights into the key structural features required for cytotoxicity. The elucidation of their mechanism of action, involving the modulation of the MAPK signaling pathway and induction of cell cycle arrest, offers a solid foundation for the future development of these compounds as therapeutic agents. Further synthesis of a broader range of analogs and their comprehensive biological evaluation will be instrumental in optimizing their anticancer efficacy and selectivity.
References
A Comparative Analysis of Melianodiol and Synthetic Larvicides for Mosquito Control
For Immediate Release
[City, State] – [Date] – A comprehensive review of the larvicidal efficacy of the natural compound melianodiol compared to widely used synthetic larvicides—temephos, methoprene (B1676399), and pyriproxyfen (B1678527)—has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their performance, supported by experimental data, to inform the development of next-generation mosquito control agents.
The global fight against mosquito-borne diseases, such as dengue, Zika, and chikungunya, hinges on effective larval source reduction. While synthetic insecticides have long been the cornerstone of these efforts, the rise of insecticide resistance and environmental concerns underscore the urgent need for alternative solutions. This compound, a protolimonoid isolated from the seeds of Guarea kunthiana, has emerged as a promising natural larvicide.[1][2][3][4][5] This comparison guide offers an objective evaluation of its potential in the context of established synthetic options.
Quantitative Efficacy: A Head-to-Head Comparison
The larvicidal activity of this compound and three leading synthetic larvicides against Aedes aegypti, the primary vector for several arboviruses, is summarized below. The data, presented in terms of Lethal Concentration (LC50 and LC90), highlight the concentration required to kill 50% and 90% of a larval population, respectively.
| Larvicide | Chemical Class | Target Species | LC50 | LC90 | Source(s) |
| This compound | Protolimonoid | Aedes aegypti | 14.44 µg/mL | 17.54 µg/mL | |
| Temephos | Organophosphate | Aedes aegypti | 0.008 - 0.0177 mg/L | 0.015 - 0.0559 mg/L | |
| Methoprene | Juvenile Hormone Analog | Aedes aegypti | 19.95 ppb (µg/L) | 72.08 ppb (µg/L) | |
| Pyriproxyfen | Juvenile Hormone Analog | Aedes aegypti | 0.012 ppb (µg/L) | 0.61 ppb (µg/L) |
_Note: The original publication reports the LC50 and LC90 for this compound in mg/mL. This is likely a typographical error and has been interpreted as µg/mL for a more logical comparison with other potent larvicides.
Experimental Protocols
The efficacy data presented in this guide were derived from laboratory bioassays conducted in accordance with the World Health Organization (WHO) guidelines for testing mosquito larvicides. A standardized protocol ensures the comparability of results across different studies and compounds.
1. Test Organisms: Late third to early fourth instar larvae of a susceptible reference strain of Aedes aegypti (e.g., Rockefeller strain) are used. For field-relevant data, F1 or F2 generations from field-collected eggs or larvae can be tested.
2. Rearing Conditions: Mosquito eggs are hatched in distilled water. Larvae are reared in trays containing distilled water and fed a diet of fish food or a similar nutrient source. The rearing environment is maintained at a controlled temperature (typically 27 ± 2°C) and relative humidity (70 ± 5%).
3. Preparation of Test Solutions: A stock solution of the test compound (this compound or synthetic larvicide) is prepared by dissolving it in a suitable solvent, such as ethanol (B145695) or acetone. Serial dilutions are then made in distilled water to obtain a range of at least five test concentrations. A control group receiving only the solvent in distilled water is included in each assay.
4. Bioassay Procedure: A set number of larvae (typically 20-25) are introduced into disposable cups or beakers containing a specific volume of the test solution (e.g., 100 mL). Each concentration is tested in multiple replicates.
5. Data Collection and Analysis: Larval mortality is recorded after a 24-hour exposure period. Larvae are considered dead if they are immobile and unable to surface when the water is disturbed. The observed mortality data is corrected for any mortality in the control group using Abbott's formula. Probit analysis is then used to determine the LC50 and LC90 values.
Visualizing the Mechanisms of Action and Experimental Design
To further elucidate the comparative aspects of these larvicides, the following diagrams illustrate their modes of action and the experimental workflow.
Discussion and Future Directions
The data indicates that while this compound shows promise as a natural larvicide, its potency, based on the available study, appears to be lower than that of the synthetic larvicides temephos, methoprene, and pyriproxyfen against Aedes aegypti. However, the potential for this compound to serve as a scaffold for the development of more potent and environmentally benign larvicides is significant.
Synthetic larvicides, particularly the juvenile hormone analogs methoprene and pyriproxyfen, exhibit high efficacy at very low concentrations. Their mode of action, which disrupts the developmental cycle of the mosquito, is distinct from the neurotoxic effects of organophosphates like temephos. This difference in mechanism is crucial for managing insecticide resistance, a major challenge in vector control programs.
Further research is warranted to validate the larvicidal efficacy of this compound against a broader range of mosquito species and to investigate its mode of action. Structure-activity relationship studies could lead to the synthesis of more potent analogs. For synthetic larvicides, ongoing monitoring of resistance development and the environmental impact of their long-term use are essential.
This comparative guide serves as a valuable resource for the scientific community, providing a foundation for informed decision-making in the research and development of novel mosquito control strategies. The continued exploration of both natural compounds and innovative synthetic molecules will be critical in the global effort to combat mosquito-borne diseases.
References
- 1. dipterajournal.com [dipterajournal.com]
- 2. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti – ScienceOpen [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Melianodiol in Insects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Melianodiol, a promising natural insecticide, with other established alternatives. It aims to furnish researchers with the necessary data and methodologies to validate its mechanism of action and evaluate its potential in pest management strategies. While the precise molecular target of this compound is yet to be fully elucidated, this document synthesizes current knowledge, presents a hypothetical mechanism based on related compounds, and offers a framework for its experimental validation.
Performance Comparison: this compound vs. Alternatives
This compound, a protolimonoid extracted from Guarea kunthiana, has demonstrated significant larvicidal activity, particularly against the dengue vector, Aedes aegypti.[1][2][3] Its potential as a biopesticide is underscored by its natural origin, suggesting a favorable environmental profile. This section compares the efficacy of this compound with other prominent insecticides, including another natural limonoid (Azadirachtin) and two classes of synthetic insecticides (Pyrethroids and Neonicotinoids).
Table 1: Larvicidal Efficacy (LC50) against Aedes aegypti
| Compound/Class | Active Ingredient | LC50 (mg/L) | Target Species | Citation(s) |
| Protolimonoid | This compound | 14.44 | Aedes aegypti larvae | [1][2] |
| Limonoid | Azadirachtin | 0.35 - 1.7 | Aedes aegypti larvae | |
| Pyrethroid | Permethrin | 0.197 - 3.021 | Aedes aegypti larvae | |
| Neonicotinoid | Imidacloprid | Not widely reported for larvae; selection for resistance observed | Aedes aegypti larvae |
Note: LC50 values can vary based on formulation, environmental conditions, and the resistance profile of the insect population.
Unraveling the Mechanism of Action: A Comparative Overview
The effectiveness of an insecticide is intrinsically linked to its mechanism of action. While the exact pathway for this compound is under investigation, we can draw parallels with other limonoids and compare it to well-characterized synthetic insecticides.
Table 2: Comparison of Mechanisms of Action
| Insecticide Class | Example | Primary Target | Mechanism of Action | Key Effects |
| Protolimonoid (Hypothetical) | This compound | Insect Hormone Receptors (e.g., Ecdysone Receptor) | Acts as an antagonist or agonist, disrupting the normal hormonal signaling required for molting and development. | Growth disruption, molting failure, larval mortality. |
| Limonoid | Azadirachtin | Ecdysone and Juvenile Hormone Signaling Pathways | Antagonizes ecdysteroid and juvenile hormone activities, disrupting neuroendocrine function and reproductive processes. It also acts as a potent antifeedant. | Insect growth regulation, antifeedant effects, sterility, and mortality. |
| Pyrethroid | Permethrin | Voltage-gated Sodium Channels in Neurons | Prevents the closure of sodium channels, leading to prolonged nerve depolarization and hyperexcitation of the nervous system. | Rapid knockdown, paralysis, and death. |
| Neonicotinoid | Imidacloprid | Nicotinic Acetylcholine Receptors (nAChRs) in the Central Nervous System | Binds to nAChRs, causing overstimulation of the nerve cells, which leads to paralysis and death. | Paralysis, inability to feed, and death. |
Experimental Protocols
Larvicidal Bioassay (WHO Standard Protocol)
This protocol is fundamental for determining the lethal concentration (LC50) of an insecticide against mosquito larvae.
Objective: To determine the concentration of a test compound that is lethal to 50% of the exposed insect larvae over a specified period.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., ethanol (B145695) or DMSO)
-
Third or fourth instar larvae of the target insect (e.g., Aedes aegypti)
-
Beakers or cups (250 ml)
-
Pipettes
-
Dechlorinated or distilled water
-
Larval food (e.g., yeast extract, fish food)
-
Incubator or controlled environment room (25-27°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution to create a range of test concentrations. A preliminary range-finding test may be necessary.
-
Test Setup:
-
Add 200 ml of dechlorinated water to each beaker.
-
Add a specific volume of the diluted test solution to achieve the desired final concentration.
-
Prepare a control group with water and the solvent only, and an untreated control with only water.
-
-
Larval Introduction: Introduce a known number of larvae (e.g., 20-25) into each beaker.
-
Incubation: Place the beakers in an incubator at a constant temperature and light cycle (e.g., 12:12 light:dark). Provide a small amount of larval food.
-
Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis: Use probit analysis to calculate the LC50 and LC90 values from the mortality data.
General Workflow for Validating the Mechanism of Action
The following is a generalized workflow for identifying and validating the molecular target of a novel insecticide like this compound.
Phase 1: Target Identification
-
Differential Proteomics: Compare the protein expression profiles of insects treated with a sub-lethal dose of the insecticide and control insects. Proteins that are significantly up- or down-regulated may be part of the target pathway.
-
Affinity Chromatography: Immobilize the insecticide on a solid support and pass a protein extract from the target insect over the column. Proteins that bind to the insecticide can be eluted and identified by mass spectrometry.
-
Genetic Screening: Use techniques like RNA interference (RNAi) to systematically knock down the expression of candidate target genes in the insect. If knockdown of a particular gene confers resistance to the insecticide, it is likely the target.
Phase 2: In Vitro Validation
-
Receptor Binding Assays: If the putative target is a receptor, express the receptor in a cell line and perform competitive binding assays with the insecticide and the natural ligand.
-
Enzyme Inhibition Assays: If the target is an enzyme, measure the effect of the insecticide on the enzyme's activity in a purified system.
-
Electrophysiology: For neurotoxic compounds, use techniques like patch-clamping to study the effect of the compound on ion channel activity in isolated neurons.
Phase 3: In Vivo Confirmation
-
Behavioral Assays: Observe for specific behavioral changes in treated insects that are consistent with the proposed mechanism of action (e.g., feeding inhibition, uncoordinated movement).
-
Gene Expression Analysis: Use qPCR or RNA-seq to confirm that the expression of genes downstream of the target pathway is altered in treated insects.
-
Synergist/Antagonist Studies: Co-administer the insecticide with known synergists or antagonists of the proposed target pathway and observe for changes in toxicity.
Visualizing the Pathways and Processes
Caption: Hypothetical signaling pathway for this compound in an insect larva.
Caption: Experimental workflow for validating an insecticide's mechanism of action.
Caption: Logical comparison of insecticide mechanisms of action.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Insecticide Resistance: A Comparative Guide for Researchers
A comprehensive analysis of melianodiol's potential role in combating insecticide-resistant mosquitoes is currently hampered by a lack of direct cross-resistance studies. However, by examining its inherent larvicidal properties alongside the well-documented resistance mechanisms to conventional insecticides, we can frame a crucial context for its future development and deployment. This guide provides a comparative overview of this compound's efficacy, the performance of common insecticides against resistant mosquito strains, and the experimental protocols essential for such research.
This compound: A Potential Biopesticide
This compound, a protolimonoid extracted from the seeds of Guarea kunthiana, has demonstrated notable larvicidal activity against the dengue, Zika, and chikungunya vector, Aedes aegypti.[1] This natural compound presents a promising avenue for the development of new, ecologically sound biocontrol agents.
The Challenge of Insecticide Resistance
The extensive use of chemical insecticides has led to the evolution of resistance in mosquito populations worldwide, significantly undermining vector control efforts.[2][3] Resistance is primarily driven by two mechanisms: target-site insensitivity, where mutations in the insecticide's target protein reduce its binding affinity, and metabolic resistance, where the mosquito's enzymes detoxify the insecticide at an accelerated rate.
Comparative Efficacy Data
The following tables summarize the larvicidal efficacy of this compound and provide examples of the performance of conventional insecticides against resistant mosquito populations. It is important to note that the data for conventional insecticides are drawn from various studies with differing experimental conditions, and direct comparisons should be made with caution.
Table 1: Larvicidal Efficacy of this compound against Aedes aegypti
| Compound | Mosquito Species | Life Stage | LC50 | Reference |
| This compound | Aedes aegypti | 3rd Instar Larvae | 14.44 mg/mL | [1] |
Table 2: Efficacy of Conventional Insecticides against Resistant Mosquito Strains
| Insecticide | Mosquito Species | Resistance Mechanism(s) | Mortality Rate (%) | Resistance Ratio (RR) | Reference |
| Permethrin (B1679614) | Aedes aegypti | kdr (V1016I, F1534C) | 0-8% (at 30 min) | 23.7 | [4] |
| Deltamethrin | Anopheles gambiae | kdr, Metabolic | 36.51% | - | |
| Malathion (B1675926) | Aedes aegypti | Metabolic (Esterases) | 84-90% (at 30 min) | - | |
| Malathion | Culex quinquefasciatus | Metabolic (Esterases) | - | 8.6 (LC50) |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment of insecticide resistance. Below are protocols for key experiments.
Larvicidal Bioassay (for this compound)
This protocol is adapted from studies on the larvicidal activity of plant extracts against Aedes aegypti.
Objective: To determine the lethal concentration (LC50) of a compound against mosquito larvae.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., DMSO)
-
Distilled water
-
Beakers or cups
-
Pipettes
-
3rd instar mosquito larvae
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, prepare a series of dilutions in distilled water to achieve the desired test concentrations. The final solvent concentration in the test solutions should not exceed a level that is non-toxic to the larvae (typically <1%).
-
Exposure: Place a defined number of 3rd instar larvae (e.g., 20-25) into beakers containing a specific volume of the test solution (e.g., 100 mL). Each concentration should be tested in triplicate or quadruplicate. A control group exposed only to the solvent-water mixture must be included.
-
Incubation: Maintain the larvae in an incubator at a constant temperature and humidity (e.g., 27 ± 2°C, 70 ± 5% RH) for 24 hours. No food should be provided during the exposure period.
-
Mortality Assessment: After 24 hours, record the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle prodding with a pipette.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. The LC50 value is then determined using probit analysis.
WHO Tube Test for Adult Mosquito Susceptibility
This is a standard method for monitoring insecticide resistance in adult mosquitoes.
Objective: To assess the susceptibility of adult mosquitoes to a standard diagnostic concentration of an insecticide.
Materials:
-
WHO tube test kit (including exposure tubes, holding tubes, and slide units)
-
Insecticide-impregnated papers (at diagnostic concentrations)
-
Control papers (impregnated with oil only)
-
Aspirator
-
Non-blood-fed female mosquitoes (3-5 days old)
-
10% sugar solution
Procedure:
-
Preparation: Label the exposure and holding tubes. Line the holding tubes with clean paper.
-
Exposure: Introduce 20-25 female mosquitoes into each of the four exposure tubes lined with insecticide-impregnated paper. Two control tubes with mosquitoes exposed to control papers are also prepared.
-
Timing: Expose the mosquitoes for a standard duration of 60 minutes.
-
Transfer: After the exposure period, transfer the mosquitoes to the clean holding tubes.
-
Recovery: Provide the mosquitoes with a 10% sugar solution and hold them for 24 hours.
-
Mortality Reading: After 24 hours, record the number of dead mosquitoes in each tube.
-
Interpretation:
-
98-100% mortality: Susceptible
-
90-97% mortality: Resistance is suspected and further investigation is needed.
-
<90% mortality: Resistant
-
CDC Bottle Bioassay for Adult Mosquito Susceptibility
This assay is another standard method for detecting insecticide resistance.
Objective: To determine the time it takes for a diagnostic dose of an insecticide to kill a population of mosquitoes.
Materials:
-
250 ml glass bottles
-
Technical grade insecticide
-
Pipettes
-
Aspirator
-
Adult mosquitoes
Procedure:
-
Bottle Coating: Prepare a solution of the insecticide in acetone at the desired diagnostic dose. Coat the inside of the bottles with 1 ml of this solution, rolling and rotating the bottle until the acetone has completely evaporated, leaving a uniform layer of insecticide. Prepare control bottles using acetone only.
-
Mosquito Introduction: Introduce 10-25 adult mosquitoes into each treated and control bottle.
-
Observation: Record the number of dead or knocked-down mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Data Analysis: Calculate the percentage mortality at each time point. Resistance is indicated if a significant portion of the population survives beyond the established diagnostic time for a susceptible strain.
Biochemical Assays for Metabolic Resistance
These assays measure the activity of detoxification enzymes.
a) P450 Monooxygenase Assay: This assay often uses a substrate that becomes fluorescent or colored upon oxidation by P450s.
-
Homogenization: Individual mosquitoes are homogenized in a buffer solution.
-
Reaction: The homogenate is mixed with a reaction buffer containing a substrate (e.g., 7-ethoxycoumarin) and NADPH (a required cofactor).
-
Measurement: The rate of product formation (e.g., 7-hydroxycoumarin) is measured over time using a spectrophotometer or fluorometer.
b) Glutathione (B108866) S-Transferase (GST) Assay: This assay typically measures the conjugation of glutathione to a substrate.
-
Homogenization: Individual mosquitoes are homogenized.
-
Reaction: The homogenate is incubated with a reaction mixture containing reduced glutathione (GSH) and a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
-
Measurement: The formation of the resulting conjugate is measured spectrophotometrically at 340 nm.
c) Esterase Assay: This assay measures the hydrolysis of an ester substrate.
-
Homogenization: Individual mosquitoes are homogenized.
-
Reaction: The homogenate is mixed with a substrate such as α-naphthyl acetate (B1210297) or p-nitrophenyl acetate.
-
Measurement: The rate of formation of the product (α-naphthol or p-nitrophenol) is measured colorimetrically.
Molecular Assay for kdr Mutation Detection
This involves using Polymerase Chain Reaction (PCR) to identify specific mutations.
Objective: To detect the presence of target-site mutations in the voltage-gated sodium channel gene.
Procedure:
-
DNA Extraction: Genomic DNA is extracted from individual mosquitoes.
-
PCR Amplification: A specific region of the voltage-gated sodium channel gene is amplified using PCR with primers designed to flank the mutation site.
-
Genotyping: The PCR product is then analyzed to determine the genotype. This can be done through various methods such as:
-
Allele-specific PCR: Uses primers that will only amplify a specific allele (wild-type or mutant).
-
Restriction Fragment Length Polymorphism (RFLP): The PCR product is digested with a restriction enzyme that cuts only one of the alleles.
-
DNA Sequencing: The PCR product is sequenced to directly identify the nucleotide at the mutation site.
-
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for insecticide resistance assessment.
References
- 1. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insecticide resistance to permethrin and malathion and associated mechanisms in Aedes aegypti mosquitoes from St. Andrew Jamaica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Permethrin Resistance in Aedes aegypti Affects Aspects of Vectorial Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Ecotoxicological Assessment of Novel Compounds: A Comparative Framework Featuring Melianodiol
Disclaimer: As of December 2025, publicly available ecotoxicological data for Melianodiol is scarce. This guide therefore serves as a methodological framework for researchers, scientists, and drug development professionals to conduct a comprehensive ecotoxicological assessment of a novel compound like this compound. It provides standardized experimental protocols and templates for data presentation to facilitate objective comparison with alternative substances.
Introduction to Ecotoxicological Assessment
Before a new chemical is released into the environment, it is crucial to evaluate its potential impact on non-target organisms. Ecotoxicological studies are designed to identify potential hazards to ecosystems by exposing standard test organisms to the substance and observing the effects. This guide outlines a tiered approach to testing, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.
The following sections detail the experimental protocols for assessing the toxicity of a substance on key non-target organisms representing different trophic levels: algae (primary producers), aquatic invertebrates (primary consumers), fish (secondary consumers), and terrestrial pollinators. The presented data tables are populated with hypothetical values for "this compound" and two common pesticides, "Alternative A" and "Alternative B," to illustrate how results can be structured for comparative analysis.
Experimental Protocols
A standard battery of acute toxicity tests is typically performed to determine the concentrations at which a substance causes adverse effects over a short period.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test assesses the effect of a substance on the growth of freshwater microalgae, which are fundamental primary producers in aquatic ecosystems.[1][2][3][4][5]
-
Test Organism: Pseudokirchneriella subcapitata or other recommended green algae species.
-
Test Duration: 72 hours.
-
Method:
-
Exponentially growing algal cultures are exposed to a range of concentrations of the test substance (e.g., this compound) in a nutrient-rich medium.
-
At least five concentrations, along with a control group, are tested in triplicate.
-
Cultures are maintained under constant fluorescent illumination and temperature (21-24°C) for 72 hours.
-
Algal biomass is measured at 24, 48, and 72 hours using a cell counter or spectrophotometer.
-
-
Endpoints: The primary endpoints are the inhibition of growth rate and yield, from which the EC50 (the concentration causing a 50% reduction in growth or yield) is calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.
Daphnia sp., Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of a substance to aquatic invertebrates, with Daphnia magna being a key indicator species.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Test Duration: 48 hours.
-
Method:
-
Young daphnids are exposed to at least five concentrations of the test substance in static or semi-static conditions.
-
Tests are run with four replicates per concentration and control, with five daphnids per replicate.
-
The test is conducted in the dark at a controlled temperature of 20 ± 2°C.
-
The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
-
Endpoints: The main endpoint is the EC50, the concentration that immobilizes 50% of the daphnids after 48 hours. The NOEC and LOEC are also determined.
Fish, Acute Toxicity Test (OECD 203)
This test is designed to determine the lethal concentration of a substance for fish.
-
Test Organism: Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).
-
Test Duration: 96 hours.
-
Method:
-
Fish are exposed to at least five concentrations of the test substance in a geometric series, plus a control.
-
A minimum of seven fish are used for each concentration.
-
The test is conducted under controlled temperature and a 12-16 hour photoperiod.
-
Mortality and any abnormal behaviors are recorded at 24, 48, 72, and 96 hours.
-
-
Endpoints: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish within 96 hours. The NOEC and LOEC are also determined.
Honeybees, Acute Oral Toxicity Test (OECD 213)
This laboratory test assesses the acute oral toxicity of a substance to adult honeybees, which are crucial pollinators.
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Test Duration: 48 to 96 hours.
-
Method:
-
Groups of at least 10 bees are housed in cages.
-
Bees are starved for up to 2 hours before the test.
-
The test substance is dissolved in a sucrose (B13894) solution and offered to the bees. At least five doses are tested, with three replicates per dose.
-
Mortality and any sublethal effects are recorded at 4, 24, and 48 hours. The test can be extended to 96 hours if mortality increases significantly between 24 and 48 hours.
-
-
Endpoints: The LD50 (the dose that is lethal to 50% of the bees) is calculated in µg of active substance per bee. The No Observed Effect Dose (NOED) is also determined.
Data Presentation for Comparative Assessment
To facilitate a clear and objective comparison, all quantitative data should be summarized in tables. The following tables provide a template for presenting the results of the acute toxicity tests for a hypothetical new substance, this compound, against two alternatives.
Table 1: Acute Toxicity of this compound and Alternatives to Aquatic Organisms
| Test Substance | Algae (P. subcapitata) 72h EC50 (mg/L) | Daphnia magna 48h EC50 (mg/L) | Zebrafish (D. rerio) 96h LC50 (mg/L) |
| This compound | 15.2 | 25.8 | 40.5 |
| Alternative A | 0.5 | 2.1 | 5.6 |
| Alternative B | 25.0 | 50.3 | >100 |
Table 2: Acute Oral Toxicity of this compound and Alternatives to Honeybees
| Test Substance | Honeybee (A. mellifera) 48h LD50 (µ g/bee ) |
| This compound | 12.5 |
| Alternative A | 0.1 |
| Alternative B | > 100 |
Visualization of Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships. The following are examples of how Graphviz (DOT language) can be used to create diagrams for an experimental workflow and a common signaling pathway relevant to ecotoxicology.
Experimental Workflow
This diagram outlines the typical steps involved in an ecotoxicological risk assessment.
Caption: General workflow for ecotoxicological risk assessment.
Signaling Pathway: Oxidative Stress
Many toxicants induce cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress. This diagram illustrates a simplified oxidative stress pathway.
References
A Comparative Analysis of Melianodiol and Other Natural Mosquito Larvicides
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of mosquito-borne diseases and the growing concern over insecticide resistance necessitates the exploration of novel and effective mosquito larvicides. Natural products, with their diverse chemical structures and modes of action, represent a promising avenue for the development of new vector control agents. This guide provides a detailed comparison of the recently identified natural larvicide, melianodiol, with other established natural mosquito larvicides, including neem oil (azadirachtin), natural pyrethrins (B594832), and various essential oils. The comparative analysis is based on available experimental data on their efficacy against key mosquito vectors: Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus.
Quantitative Comparison of Larvicidal Activity
The larvicidal efficacy of a compound is typically expressed as the median lethal concentration (LC50), which is the concentration required to kill 50% of the test population after a specific exposure time. The following table summarizes the reported LC50 values for this compound and other selected natural larvicides against the larvae of major mosquito vectors. It is important to note that direct comparison of LC50 values across different studies should be approached with caution due to variations in experimental protocols, such as the larval instar, exposure duration, and specific formulations used.
| Larvicide | Active Compound(s) | Mosquito Species | LC50 (µg/mL) | Exposure Time (h) |
| This compound | This compound | Aedes aegypti | 14.44[1][2][3] | 24 |
| Neem Oil | Azadirachtin | Aedes aegypti | 1.7 | 48 |
| Anopheles stephensi | 1.6 | 24 | ||
| Culex quinquefasciatus | 1.8 | 24 | ||
| Natural Pyrethrins | Pyrethrin I & II, etc. | Aedes aegypti | Not available | - |
| Anopheles stephensi | Not available | - | ||
| Culex quinquefasciatus | Not available | - | ||
| Eucalyptus Oil | 1,8-cineole, etc. | Aedes aegypti | 68.9 | 24 |
| Anopheles stephensi | 89.85 (leaf extract) | 24 | ||
| Culex quinquefasciatus | Not available | - | ||
| Clove Oil | Eugenol | Aedes aegypti | Not available | - |
| Anopheles stephensi | Not available | - | ||
| Culex quinquefasciatus | Not available | - | ||
| Thyme Oil | Thymol, Carvacrol | Aedes aegypti | Not available | - |
| Anopheles stephensi | Not available | - | ||
| Culex quinquefasciatus | Not available | - |
Note: "Not available" indicates that specific LC50 values for natural extracts under comparable conditions were not found in the conducted search.
Experimental Protocols
A standardized methodology is crucial for the reliable evaluation and comparison of larvicidal agents. The majority of the cited studies adhere to the general guidelines established by the World Health Organization (WHO) for larvicidal bioassays. Below are detailed experimental protocols for the extraction and isolation of this compound, as well as a general protocol for larvicidal bioassays.
Extraction and Bioassay-Guided Isolation of this compound from Guarea kunthiana
The isolation of this compound as the active larvicidal constituent from the seeds of Guarea kunthiana was achieved through a bioassay-guided fractionation process[2].
Extraction:
-
Air-dried and powdered seeds of G. kunthiana were extracted with ethanol (B145695) at room temperature.
-
The resulting ethanol extract was concentrated under reduced pressure.
Bioassay-Guided Fractionation:
-
The crude ethanol extract was subjected to a series of liquid-liquid partitions using solvents of increasing polarity.
-
The larvicidal activity of each fraction was tested against Aedes aegypti larvae.
-
The most active fraction was further purified using chromatographic techniques, such as column chromatography, to isolate the pure active compound, which was identified as this compound through spectroscopic analysis (NMR and MS)[1]. A structurally related compound, meliantriol, also isolated from the active fraction, showed no larvicidal activity.
Standard WHO Larvicidal Bioassay Protocol (General)
This protocol is a generalized representation of the methodologies employed in the cited studies for evaluating larvicidal activity.
-
Test Organisms: Late third or early fourth instar larvae of the target mosquito species are used.
-
Test Solutions: Stock solutions of the test substance are prepared in an appropriate solvent (e.g., ethanol, acetone, or DMSO). A series of dilutions are then made to obtain the desired test concentrations.
-
Experimental Setup: A specified number of larvae (typically 20-25) are placed in beakers or cups containing a defined volume of water and the test solution. A control group with the solvent alone and an untreated group are run in parallel.
-
Observation: Larval mortality is recorded after a specific exposure period, usually 24 or 48 hours.
-
Data Analysis: The percentage mortality is calculated, and the data are subjected to probit analysis to determine the LC50 value.
Mechanisms of Action and Signaling Pathways
Understanding the mode of action of larvicides is critical for developing effective and sustainable vector control strategies. The natural larvicides discussed in this guide exhibit diverse mechanisms of action, primarily targeting the nervous and endocrine systems of mosquito larvae.
This compound
The specific mechanism of action for this compound has not yet been elucidated. Further research is required to identify its molecular target and the signaling pathways it disrupts in mosquito larvae.
Neem Oil (Azadirachtin)
Azadirachtin, the primary active component of neem oil, acts as an insect growth regulator. It structurally mimics the insect molting hormone, ecdysone (B1671078), and disrupts the normal function of the endocrine system. This interference leads to incomplete ecdysis (molting), deformities, and ultimately, larval death.
Natural Pyrethrins
Pyrethrins are neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects. They bind to these channels, forcing them to remain open for extended periods. This leads to a continuous influx of sodium ions, causing hyperexcitability of the nervous system, paralysis, and eventual death of the larva.
Essential Oils
The larvicidal activity of essential oils is attributed to a complex mixture of volatile compounds, primarily monoterpenoids and sesquiterpenoids. Their mode of action is often multifaceted, involving neurotoxic effects through the disruption of neurotransmitter systems, such as the octopaminergic and GABAergic systems, and the inhibition of vital enzymes like acetylcholinesterase.
Conclusion
This compound demonstrates potent larvicidal activity against Aedes aegypti, a major vector for dengue and other arboviruses. However, its efficacy against other important mosquito species like Anopheles and Culex remains to be determined. In comparison, neem oil (azadirachtin) and various essential oils have shown broader spectrum activity against multiple mosquito vectors. Natural pyrethrins are known to be potent neurotoxins, but a lack of standardized data for natural extracts makes direct comparison challenging.
The diverse mechanisms of action of these natural larvicides offer a significant advantage in combating the development of insecticide resistance. Further research into the specific molecular targets and signaling pathways of these compounds, particularly for novel molecules like this compound, will be instrumental in the design and development of the next generation of effective and environmentally benign mosquito control agents.
References
Field Trial Validation of Meliaceae-Based Biopesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable agricultural practices has spurred research into effective and environmentally benign biopesticides. Among these, compounds derived from the Meliaceae family of plants, such as Melianodiol, have shown significant insecticidal potential in laboratory settings. This guide provides a comparative analysis of the field performance of Meliaceae-based biopesticides against other alternatives, supported by experimental data. Due to the limited availability of field trial data specifically for this compound, this guide will focus on studies of biopesticides derived from other plants in the Meliaceae family, such as Neem (Azadirachta indica) and Chinaberry (Melia azedarach), which contain analogous bioactive compounds.
Performance Comparison of Insecticides Against Plutella xylostella (Diamondback Moth)
The diamondback moth (Plutella xylostella) is a major pest of cruciferous crops worldwide and has developed resistance to many synthetic insecticides. The following tables summarize the efficacy of Meliaceae-based biopesticides in comparison to synthetic insecticides and other biopesticides in controlling P. xylostella populations under field conditions.
Table 1: Efficacy of Meliaceae-Based Biopesticides vs. Synthetic Insecticides
| Treatment | Active Ingredient/Source | Application Rate | Pest Population Reduction (%) | Crop Yield (t/ha) | Reference |
| Meliaceae Biopesticide | Aqueous Neem Seed Extract | - | Highest Reduction | 13.82 - 28.36 | [1] |
| Meliaceae Biopesticide | Neem Oil | 5ml/L | 57.89 - 58.26 | - | [2] |
| Meliaceae Biopesticide | Neem Seed Kernel Extract (NSKE) | 5% | 54.83 - 55.24 | - | [2] |
| Synthetic Insecticide | Quinalphos 25% EC | 2ml/L | 62.37 - 63.90 | - | [2] |
| Synthetic Insecticide | Chlorpyrifos | - | Lowest Reduction | - | [1] |
| Synthetic Insecticide | Lambda-cyhalothrin | - | Lowest Reduction | - | |
| Synthetic Insecticide | Spinosad 45 SC | - | 84.85 | - | |
| Synthetic Insecticide | Indoxacarb 14.5 SC | - | 77.40 | - | |
| Synthetic Insecticide | Emamectin Benzoate 5% SG | - | 69.17 | - |
Table 2: Comparative Efficacy of Various Biopesticides and Synthetic Insecticides
| Treatment | Active Ingredient/Source | Efficacy Metric | Result | Reference |
| Biopesticide | Bacillus thuringiensis (Bt) | Larval Population Reduction | Most Effective on Cauliflower | |
| Biopesticide | Plutex (PlxyGV) | Leaf/Plant Damage Reduction | Comparable to Bt and Chlorantraniliprole | |
| Synthetic Insecticide | Avermectin | Larval Population Reduction | Most Effective on Cabbage | |
| Synthetic Insecticide | Spinosad | Larval Population Reduction | Highly Effective on Cauliflower | |
| Synthetic Insecticide | Chlorantraniliprole | Mortality Rate | ≥80% | |
| Synthetic Insecticide | Cyantraniliprole | Mortality Rate | ≥80% | |
| Synthetic Insecticide | Spinetoram | Mortality Rate | ≥80% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following is a generalized protocol for a field trial evaluating the efficacy of a biopesticide, based on common practices cited in the referenced studies.
Objective: To evaluate the efficacy of a Meliaceae-based biopesticide in controlling a target insect pest population and its impact on crop yield under field conditions.
1. Experimental Design:
- Layout: Randomized Complete Block Design (RCBD) with multiple treatments and replications.
- Plot Size: Standardized plot dimensions (e.g., 3m x 3m) with appropriate spacing between plots to minimize spray drift.
- Treatments:
- Meliaceae-based biopesticide at varying concentrations.
- Positive control (a commercial synthetic insecticide).
- Negative control (water or vehicle spray).
- Replication: Each treatment should be replicated at least three times.
2. Crop Husbandry:
- Select a suitable crop variety susceptible to the target pest.
- Follow standard agronomic practices for the region regarding planting, irrigation, and fertilization.
3. Pest Population Monitoring:
- Pre-treatment: Record the initial pest population density one day before the first application.
- Post-treatment: Monitor pest populations at regular intervals (e.g., 3, 7, and 14 days) after each spray.
- Sampling Method: Count the number of larvae on a predetermined number of randomly selected plants per plot.
4. Treatment Application:
- Timing: Apply treatments based on pest scouting and economic thresholds.
- Method: Use a calibrated sprayer (e.g., backpack sprayer) to ensure uniform coverage.
5. Data Collection:
- Pest Population: Record the number of live larvae per plant at each sampling interval.
- Crop Damage: Assess the level of damage to the crop using a standardized rating scale.
- Yield: At harvest, measure the marketable yield from the inner rows of each plot to avoid edge effects.
6. Statistical Analysis:
- Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
- Calculate the percentage reduction in the pest population for each treatment compared to the control.
Visualizing Experimental Workflow and Mode of Action
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for biopesticide field trials and the proposed signaling pathways for the insecticidal action of Meliaceae-derived compounds.
Caption: Experimental workflow for biopesticide field trial validation.
Caption: Proposed mode of action for Meliaceae-derived biopesticides.
Conclusion
The available field data strongly suggest that biopesticides derived from the Meliaceae family are effective in managing major agricultural pests like Plutella xylostella. While in some cases synthetic insecticides may show a slightly higher percentage of pest population reduction in the short term, Meliaceae-based biopesticides offer a comparable and more sustainable alternative, often with the added benefit of improved marketable yield. Their multifaceted mode of action, including antifeedant, growth-regulating, and repellent properties, can also be a valuable tool in insecticide resistance management strategies. Further field trials are warranted to optimize application protocols and to evaluate the efficacy of specific compounds like this compound against a broader range of agricultural pests.
References
Melianodiol: A Comparative Analysis of its Efficacy in Preclinical Models of Ulcerative Colitis
For researchers and professionals in drug development, identifying novel therapeutic agents with significant efficacy and well-defined mechanisms of action is a paramount objective. Melianodiol, a triterpenoid (B12794562) isolated from the fruits of Melia azedarach, has emerged as a promising candidate for the management of ulcerative colitis (UC). This guide provides a comprehensive comparison of this compound's performance against established and emerging treatments in preclinical models, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The efficacy of this compound has been evaluated in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, a widely used paradigm that mimics the histopathological and clinical features of human ulcerative colitis. The following tables summarize the quantitative data from peer-reviewed studies, comparing this compound with standard-of-care treatments and other natural compounds.
Table 1: Comparison of Efficacy on Disease Activity Index (DAI) in DSS-Induced Colitis in Mice
| Compound | Dosage | Mean DAI Score | % Reduction vs. DSS Control | Reference |
| This compound | 50 mg/kg | Significantly reduced | Dose-dependent | [1][2] |
| 100 mg/kg | Significantly reduced | Dose-dependent | [1][2] | |
| 200 mg/kg | Significantly reduced | Dose-dependent | [1] | |
| 5-Aminosalicylic acid (5-ASA) | 75 mg/kg | 7.6 ± 1.4 | 44% | |
| 100 mg/kg | Significantly reduced | - | ||
| 500 mg/kg | Significantly reduced | - | ||
| Curcumin | 50 mg/kg | Significantly reduced | - | |
| Indigo Naturalis | >600 mg/kg | Significantly reduced | - | |
| Budesonide | 0.2 mg/kg | Significantly reduced | - | |
| Infliximab | 10 mg/kg | Significantly attenuated | - |
Note: DAI scores are often presented as a composite of weight loss, stool consistency, and rectal bleeding. A lower score indicates less severe disease.
Table 2: Comparison of Efficacy on Colon Length in DSS-Induced Colitis in Mice
| Compound | Dosage | Mean Colon Length (cm) | % Prevention of Shortening vs. DSS Control | Reference |
| This compound | 50 mg/kg | Significantly longer | Dose-dependent | |
| 100 mg/kg | Significantly longer | Dose-dependent | ||
| 200 mg/kg | Significantly longer | Dose-dependent | ||
| 5-Aminosalicylic acid (5-ASA) | 100 mg/kg | Significantly longer | - | |
| Curcumin | 50 mg/kg | Significantly longer | - | |
| Indigo Naturalis | >600 mg/kg | Significantly longer | - |
Note: Colon shortening is a macroscopic indicator of inflammation in the DSS model. Longer colon length suggests a reduction in inflammation.
Table 3: Comparison of Effects on Inflammatory Markers in DSS-Induced Colitis in Mice
| Compound | Dosage | IL-1β | IL-6 | TNF-α | IL-10 | iNOS | Reference |
| This compound | 50-200 mg/kg | ↓ | ↓ | ↓ | ↑ | ↓ | |
| 5-Aminosalicylic acid (5-ASA) | - | - | - | - | - | - | - |
| Curcumin | 50 mg/kg | ↓ | ↓ | ↓ | ↑ | ↓ | |
| Indigo Naturalis | - | ↓ | ↓ | ↓ | ↑ | - | |
| Infliximab | 10 mg/kg | - | - | ↓ | - | - |
Note: ↓ indicates a decrease in the level of the inflammatory marker, while ↑ indicates an increase. IL-1β, IL-6, and TNF-α are pro-inflammatory cytokines. IL-10 is an anti-inflammatory cytokine. iNOS is an enzyme that produces nitric oxide, a mediator of inflammation.
Experimental Protocols
A standardized experimental protocol is crucial for the comparative evaluation of therapeutic agents. The following outlines a typical methodology for the DSS-induced colitis model as described in the cited literature.
DSS-Induced Colitis Mouse Model
-
Animals: Male C57BL/6 mice, typically 6-8 weeks old, are used.
-
Induction of Colitis: Mice are provided with drinking water containing 2.5-5% (w/v) DSS for a period of 7 to 9 days. A control group receives regular drinking water.
-
Treatment Administration:
-
This compound (50, 100, and 200 mg/kg), 5-ASA (500 mg/kg), or other test compounds are administered orally (by gavage) daily for the duration of the DSS treatment and sometimes for a few days after.
-
The vehicle control group receives the same volume of the vehicle used to dissolve the test compounds.
-
-
Monitoring and Endpoints:
-
Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency (diarrhea), and the presence of blood in the stool (rectal bleeding).
-
Colon Length: Measured at the end of the experiment as a macroscopic marker of inflammation.
-
Histological Analysis: Colon tissues are collected, fixed in formalin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Biochemical Analysis: Colon tissue homogenates or serum are used to measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA, and the expression of inflammatory proteins (e.g., iNOS, COX-2, p-JAK2, p-STAT3, NF-κB) via Western blot or immunohistochemistry.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which a compound exerts its therapeutic effect is critical for its development. This compound has been shown to modulate key inflammatory signaling cascades.
This compound's Multi-Targeted Anti-Inflammatory Mechanism
This compound appears to exert its anti-inflammatory effects by inhibiting multiple signaling pathways implicated in the pathogenesis of ulcerative colitis. Studies have shown that this compound can suppress the activation of the JAK/STAT and NF-κB signaling cascades, both of which are central to the production of pro-inflammatory cytokines. Furthermore, it has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing oxidative stress.
References
Triterpenoid-Based Insecticides: A Meta-Analysis and Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of triterpenoid-based insecticides, their efficacy against various insect pests, and how they stack up against other insecticidal alternatives. This analysis synthesizes experimental data on lethal concentrations, growth inhibition, and antifeedant activity, offering a clear overview of the current landscape of these natural compounds in pest management.
Triterpenoids, a large and diverse class of naturally occurring compounds, have garnered significant attention for their potent insecticidal properties. Extracted from various plant families, most notably the Meliaceae, these compounds offer a promising avenue for the development of bio-pesticides with novel modes of action. This guide delves into the quantitative performance of these insecticides, outlines the experimental methodologies used to evaluate their efficacy, and visualizes key biological pathways and workflows.
Comparative Efficacy of Triterpenoid-Based Insecticides
The insecticidal activity of triterpenoids is multifaceted, encompassing poisonous effects (leading to mortality), growth inhibition, and antifeedant actions. The following tables summarize the quantitative data from various studies, providing a comparative look at the efficacy of different triterpenoid (B12794562) compounds against a range of insect pests.
Poisonous Activity: Lethal Concentration (LC50) Values
The LC50 value, the concentration of a substance required to kill 50% of a test population, is a standard measure of acute toxicity. The data below highlights the varying susceptibility of different insect species to various triterpenoid insecticides.
| Triterpenoid Compound | Insect Pest | LC50 Value | Exposure Time | Reference |
| Azadirachtin | Plutella xylostella (Diamondback Moth) | 0.29 - 0.66 µg/mL | 24 - 72 hours | [1] |
| Liriomyza sativae (Vegetable Leafminer) | 8.51 mg ai/L | Not Specified | [2] | |
| Scirpophaga incertulas (Yellow Stem Borer) | 12.58 ppm | 72 hours | ||
| Spodoptera frugiperda (Fall Armyworm) | 9,500 ppm (Neem Oil) | Not Specified | [3] | |
| Helicoverpa armigera (Cotton Bollworm) | 1.89 ppm | 48 hours | ||
| Neem Seed Oil | Spodoptera frugiperda | 1.7% | 2 hours | [3] |
| Neem Seed Cake Extract | Spodoptera frugiperda | 0.13% | Not Specified | [3] |
| Neem Leaf Extract | Spodoptera frugiperda | 0.25% | Not Specified | |
| Limonoids (general) | Aedes aegypti (Yellow Fever Mosquito) | 18.14 mg/mL (Citrus essential oil) | Not Specified |
Growth Inhibition and Antifeedant Activity
Triterpenoids are well-documented for their ability to deter feeding and disrupt the normal growth and development of insects. This often results in reduced damage to crops and can be as crucial as outright mortality in pest management strategies.
| Triterpenoid Compound | Insect Pest | Activity | Metric | Concentration | Reference |
| Azadirachtin | Plutella xylostella | Repellency | 95% (3rd instar), 90% (4th instar) | 1% | |
| Spodoptera litura (Tobacco Cutworm) | Antifeedant | - | - | ||
| Pristimerin | Cydia pomonella (Codling Moth) | Insecticidal | - | - |
Comparison with Other Insecticide Classes
Understanding the performance of triterpenoid-based insecticides relative to other established synthetic and biological pesticides is critical for their practical application in integrated pest management (IPM) programs.
| Insecticide Class | Active Ingredient | Target Pest | Efficacy (% Control) | Reference |
| Triterpenoid (Botanical) | Azadirachtin (Neemix) | General Pests | 46.1% (Overall reduction) | |
| Spinosyn (Biological) | Spinosad (Entrust) | General Pests | 73.9% (Overall reduction) | |
| Pyrethrin (Botanical) | Pyrethrin (PyGanic) | General Pests | 48.6% (Overall reduction) | |
| Pyrethrin + Azadirachtin | Azera | General Pests | 61.7% (Overall reduction) | |
| Pyrethroid (Synthetic) | Permethrin | Head Lice | 42.9% - 44.9% | |
| Spinosyn (Biological) | Spinosad | Head Lice | 84.6% - 86.7% | |
| Neonicotinoid (Synthetic) | Imidacloprid | Aphis craccivora (Cowpea Aphid) | LC50: 0.063 ppm (24h) | |
| Spinosyn (Biological) | Spinosad | Aphis craccivora | LC50: 0.912 ppm (24h) |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies. Below are detailed descriptions of the key bioassays commonly employed in the evaluation of insecticidal compounds.
Leaf-Dip Bioassay for Larval Mortality (LC50 Determination)
This method is widely used to determine the efficacy of an insecticide against leaf-eating insect larvae.
-
Preparation of Test Solutions: The triterpenoid compound is dissolved in an appropriate solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared from this stock to obtain a range of test concentrations. A control solution containing only the solvent is also prepared.
-
Leaf Treatment: Uniformly sized leaf discs are cut from a suitable host plant for the target insect. Each leaf disc is then dipped into one of the test solutions for a standardized period (e.g., 10-30 seconds). The leaves are then allowed to air dry.
-
Insect Exposure: Pre-starved insect larvae (typically 3rd or 4th instar) are individually placed in petri dishes or multi-well plates, each containing a treated leaf disc.
-
Incubation: The containers are maintained in a controlled environment with specific temperature, humidity, and photoperiod conditions.
-
Data Collection: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for any deaths in the control group using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.
No-Choice Antifeedant Bioassay
This assay quantifies the feeding deterrence of a compound.
-
Preparation of Test Diet/Leaf Discs: An artificial diet or leaf discs are treated with a known concentration of the triterpenoid compound. Control diet/discs are treated with the solvent alone.
-
Insect Exposure: A single, pre-weighed insect larva is placed in a container with a pre-weighed treated diet or a leaf disc of a known area.
-
Incubation: The containers are kept under controlled environmental conditions.
-
Data Collection: After a specific period (e.g., 24 or 48 hours), the amount of diet consumed is determined by reweighing the remaining diet and the larva, and accounting for moisture loss. For leaf discs, the area consumed is measured using an area meter or image analysis software.
-
Calculation of Antifeedant Index (AFI): The AFI is calculated using the formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the amount of food consumed in the control group and T is the amount of food consumed in the treated group.
Insect Growth Regulation (IGR) Bioassay
This bioassay assesses the impact of a compound on the development and metamorphosis of an insect.
-
Treatment Application: The triterpenoid compound is typically incorporated into the insect's diet or applied topically to the larval or pupal stage.
-
Rearing: The treated insects are reared under standard laboratory conditions throughout their life cycle.
-
Data Collection: Various parameters are recorded, including:
-
Larval and pupal duration.
-
Percentage of pupation and adult emergence.
-
Morphological abnormalities in pupae and adults.
-
Fecundity (number of eggs laid) and fertility (percentage of viable eggs) of the emerged adults.
-
-
Data Analysis: The data from the treated groups are compared with the control group to determine the extent of growth and developmental inhibition.
Signaling Pathways and Mechanisms of Action
The insecticidal effects of triterpenoids are mediated through various mechanisms that disrupt key physiological processes in insects. While the exact molecular targets for many triterpenoids are still under investigation, several key modes of action have been identified.
Figure 1: General workflow of triterpenoid insecticidal activity.
One of the primary modes of action for many triterpenoids, such as azadirachtin, is the disruption of the insect endocrine system. Specifically, they interfere with the synthesis and release of ecdysteroids, the key hormones that regulate molting and metamorphosis.
Figure 2: Disruption of the ecdysteroid signaling pathway by azadirachtin.
Furthermore, some triterpenoids exhibit neurotoxic effects by acting on insect nervous system receptors, although this is a less commonly documented mechanism compared to their IGR and antifeedant properties. The interaction with gustatory receptors on the mouthparts of insects is a key mechanism for the antifeedant effect, leading to the rejection of treated food sources.
References
Safety Operating Guide
Proper Disposal of Melianodiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Melianodiol (CAS No. 21698-41-9), also known as Pogostol. The following procedures are synthesized from safety data sheets (SDSs) for products containing this compound and general best practices for laboratory chemical waste management.
Hazard and Safety Overview
Key Safety Information from Component SDSs:
| Information Type | Guidance | Source |
| Hazard Statements | May be fatal if swallowed and enters airways. Toxic to aquatic life with long lasting effects. | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. | |
| Handling | Avoid breathing vapor or spray. Wash hands thoroughly after handling. Use only in a well-ventilated area. Keep away from heat or flame. | |
| First Aid (Ingestion) | If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor. | |
| First Aid (Skin Contact) | Wash with plenty of soap and water. | |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all applicable local, state, and federal regulations. The following protocol outlines the recommended steps for safe disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: this compound waste may be in the form of pure compound, contaminated labware (e.g., pipette tips, vials), or solutions in organic solvents.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program. Keep it in a designated, properly labeled waste container.
2. Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as earth, sand, or a commercial absorbent material. Clean the area with soap and water.
-
Large Spills: For larger spills, contain the spill to prevent it from entering drains or water courses. Use an inert absorbent material to collect the spilled liquid and solids. Transfer the contained waste into a salvage container for disposal by a licensed disposal company.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
3. Containerization and Labeling:
-
Container: Use a chemically resistant, sealable container for collecting this compound waste. Ensure the container is in good condition and compatible with the waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste mixture. Include the appropriate hazard warnings (e.g., "Aspiration Hazard," "Environmental Hazard").
4. Storage of Waste:
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and well-ventilated.
-
Conditions: Keep the container tightly closed and store it in a cool, dry place away from heat or flame.
5. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Incineration: Incineration is a suitable disposal method for this type of waste.
-
Do Not: Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Melianodiol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Melianodiol, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. While "this compound" is not a widely documented chemical, this document outlines best practices for handling a potentially hazardous compound in a research and development setting. It is critical to consult the specific Safety Data Sheet (SDS) for this compound as soon as it is available for definitive safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling any chemical of unknown or known hazard. The following table summarizes the recommended PPE based on general laboratory safety principles.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes & Face | Safety Goggles or a Face Shield | Tightly fitting safety goggles (EN 166) are the minimum requirement.[1] A face shield should be worn in addition to goggles when there is a splash hazard.[2][3] Ensure eye and face protection is marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling chemicals.[4] For incidental contact, disposable nitrile gloves are the minimum, and they should be removed immediately after contact. For higher-risk activities, consider double-gloving or using heavy-duty gloves. |
| Body | Laboratory Coat or Chemical-Resistant Suit | A lab coat, long pants, and closed-toe shoes are the minimum requirements for working in a laboratory. For handling concentrated or highly hazardous materials, a liquid-tight spray overall or a full body suit for chemical protection may be necessary. |
| Respiratory | Respirator | If working with a powder or in an area with poor ventilation where vapors or aerosols may be generated, a respirator is required. The type of respirator and filter cartridge should be selected based on the specific hazards outlined in the chemical's SDS. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this compound is crucial to minimize risk. The following workflow provides a procedural guide from preparation to disposal.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, and contaminated labware, should be considered hazardous waste.
-
Segregate this compound waste from other waste streams.
Waste Labeling and Storage:
-
Use a dedicated, clearly labeled, and sealed container for this compound waste.
-
Store the waste container in a designated, well-ventilated, and secure area.
Disposal Procedure:
-
Disposal of this compound waste must be in accordance with all applicable local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on approved waste disposal procedures.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Clean the spill with an absorbent material and dispose of it as hazardous waste. |
By adhering to these guidelines, researchers can create a safer working environment and handle novel compounds like this compound with the diligence and care they require. Always prioritize safety and consult with your institution's safety officers for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
